molecular formula C6H10N2 B586443 2-Cyanopiperidine-13C CAS No. 1391052-06-4

2-Cyanopiperidine-13C

Numéro de catalogue: B586443
Numéro CAS: 1391052-06-4
Poids moléculaire: 111.152
Clé InChI: YAVXLTMRALFZIS-HOSYLAQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Cyanopiperidine-13C is a stable isotope-labeled analog of pipecolonitrile, where a carbon-13 atom is incorporated into the cyano group. This labeling makes it a critical building block in the synthesis of complex molecules for pharmaceutical and metabolic research, enabling tracing and mechanistic studies through advanced analytical techniques like mass spectrometry and NMR. Compounds featuring the 2-cyanopiperidine and related 2-cyanopyrrolidine motifs serve as powerful chemical warheads in medicinal chemistry, primarily functioning as potent mechanism-based inhibitors for serine and cysteine proteases. The nitrile group interacts with the catalytic residue of the enzyme, leading to potent and selective inhibition . This mechanism is exploited in developing targeted therapies, most notably in the creation of Fibroblast Activation Protein (FAP) inhibitors for cancer theranostics . Furthermore, the nitrile warhead is a key structural component in antiviral agents, such as SARS-CoV-2 main protease inhibitors, highlighting the broad utility of this chemical scaffold in cutting-edge drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

piperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVXLTMRALFZIS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of Piperidine Scaffolds in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Architecture and Analytical Utility of 2-Cyanopiperidine-13C A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for a vast array of neuroactive agents, anticoagulants, and antineoplastic drugs[1]. During the preclinical phases of drug development, understanding the metabolic fate of these piperidine-containing compounds is critical. Cytochrome P450 (CYP450) enzymes frequently oxidize piperidine rings to highly reactive iminium ion intermediates, which can covalently bind to proteins and cause time-dependent CYP inhibition or hepatotoxicity[2].

To study these pathways, researchers utilize 2-Cyanopiperidine derivatives. By introducing a cyano group at the 2-position, the transient iminium ions are "trapped" into stable α-aminonitriles, allowing for their isolation and characterization[2]. 2-Cyanopiperidine-13C (CAS: 1391052-06-4) elevates this methodology by incorporating a heavy carbon-13 isotope. This specific isotopic labeling provides an indispensable internal standard for Isotope Dilution Mass Spectrometry (IDMS) and highly resolved metabolic tracing via NMR.

Physicochemical Profile and Isotopic Advantage

Unlike deuterium-labeled standards, which can suffer from rapid hydrogen-deuterium (H/D) exchange in acidic or basic biological matrices, carbon-13 labeling provides absolute metabolic and chemical stability. The 13C atom is typically incorporated at the cyano carbon, ensuring the label remains intact even if the piperidine ring undergoes further downstream metabolism.

Table 1: Physicochemical Properties of 2-Cyanopiperidine-13C [3]

Property Value Analytical Implication & Causality
Chemical Formula C5(13C)H10N2 The +1 Da mass shift enables the creation of distinct Multiple Reaction Monitoring (MRM) channels in MS/MS without chromatographic separation.
Molecular Weight 111.15 g/mol Differentiates the standard from the endogenous unlabeled baseline (110.16 g/mol ), eliminating background noise.
LogP ~0.98 Moderate lipophilicity ensures excellent retention and predictable elution on standard C18 reverse-phase LC columns.
Boiling Point 226.4 °C (at 760 mmHg) High thermal stability makes the compound suitable for both LC-MS/MS and GC-MS (post-derivatization) workflows.

| Label Position | Cyano Carbon (-13C≡N) | Covalently locked in the molecular skeleton; entirely immune to solvent-induced isotopic exchange, ensuring absolute quantification accuracy. |

Synthetic Trajectories and Isotopic Fidelity

The synthesis of 2-Cyanopiperidine-13C relies on the precise chemoenzymatic or chemical generation of a cyclic iminium intermediate, followed by nucleophilic trapping using 13C-labeled potassium cyanide (K13CN)[4]. This route is highly favored because it guarantees 100% incorporation of the 13C label at a specific, non-exchangeable site.

Synthesis A Piperidine Precursor B Oxidation (CYP450 / Chemical) A->B C Iminium Ion Intermediate B->C E 2-Cyanopiperidine-13C C->E D 13C-Cyanide (K13CN) D->E Nucleophilic Attack F QC Validation (13C-NMR & MS) E->F

Caption: Synthetic pathway and labeling mechanism for 2-Cyanopiperidine-13C via iminium trapping.

Methodology 1: Synthesis and Labeling Protocol

This protocol is designed as a self-validating system to ensure high isotopic purity and prevent unlabeled contamination.

  • Precursor Activation: Dissolve the piperidine precursor in an anhydrous aprotic solvent (e.g., dichloromethane) under a strict nitrogen (N2) atmosphere.

    • Causality: Water must be rigorously excluded to prevent the premature hydrolysis of the highly electrophilic iminium intermediate into a ring-opened amino-aldehyde.

  • Iminium Generation: Introduce a mild oxidizing agent (e.g., mercuric acetate or an electrochemical anodic oxidation setup) at 0°C.

    • Causality: Controlled low-temperature oxidation prevents over-oxidation to the lactam (piperidone) and stabilizes the transient iminium ion.

  • Isotope Introduction (Trapping): Add a buffered aqueous solution of K13CN (Potassium cyanide-13C) utilizing a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Causality: K13CN is highly water-soluble, whereas the iminium ion resides in the organic phase. The phase-transfer catalyst shuttles the 13C-cyanide into the organic layer, driving the nucleophilic attack to completion without requiring harsh, degradation-inducing conditions.

  • Quenching and Extraction: Quench the reaction with saturated NaHCO3 and extract with ethyl acetate.

    • Causality: The mild alkaline quench neutralizes residual acids while keeping the basic piperidine nitrogen unprotonated, maximizing the partition coefficient into the organic phase.

  • Quality Control (QC) Validation: Purify via silica gel chromatography. Validate isotopic purity using 13C-NMR.

    • Causality: The success of the synthesis is confirmed by observing a highly enhanced, singular resonance peak at ~118 ppm in the 13C-NMR spectrum, confirming the exclusive presence of the labeled cyano group.

Analytical Workflows in Pharmacokinetics

In drug metabolism and pharmacokinetics (DMPK), quantifying the exact amount of reactive metabolites is notoriously difficult due to their transient nature. By using 2-Cyanopiperidine-13C as an internal standard, scientists can perform Isotope Dilution Mass Spectrometry (IDMS) to quantify the exact amount of piperidine-derived iminium ions trapped during in vitro microsomal incubations[2].

IDMS_Workflow S1 Biological Matrix (Plasma/Microsomes) S2 Spike Internal Standard (2-Cyanopiperidine-13C) S1->S2 S3 Sample Extraction (Protein Precipitation) S2->S3 S4 LC Separation (Co-elution of 12C/13C) S3->S4 S5 MS/MS Detection (MRM Transitions) S4->S5 S6 Quantification (Peak Area Ratio) S5->S6

Caption: Isotope dilution LC-MS/MS workflow using 2-Cyanopiperidine-13C as an internal standard.

Methodology 2: Isotope Dilution LC-MS/MS Protocol
  • Matrix Preparation & Spiking: Aliquot 100 µL of the biological matrix (e.g., human liver microsome incubation). Immediately spike with 10 µL of 2-Cyanopiperidine-13C working solution (100 ng/mL).

    • Causality: Spiking the internal standard before any sample manipulation ensures that any subsequent analyte loss (due to degradation or poor extraction recovery) affects the 12C target and 13C standard equally. The ratio remains constant, ensuring absolute quantification.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile rapidly denatures matrix proteins, releasing bound analytes. The acidic environment ensures the piperidine nitrogen remains protonated, increasing its solubility in the polar supernatant.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column. Utilize a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Causality: Because 12C and 13C isotopes have virtually identical physicochemical properties, the target analyte and the 13C-standard will co-elute perfectly. This co-elution subjects both compounds to the exact same matrix suppression effects in the MS source, canceling out ionization variability.

  • MS/MS Detection: Monitor the specific MRM transitions in positive Electrospray Ionization (ESI+) mode. Set the Q1 mass for the target at m/z 111 (for [M+H]+) and the internal standard at m/z 112.

    • Causality: The +1 Da mass shift allows the mass spectrometer's quadrupole to cleanly differentiate the endogenous metabolite from the spiked standard, yielding two distinct chromatograms from a single co-eluting peak.

Conclusion

2-Cyanopiperidine-13C is far more than a simple chemical reagent; it is a highly engineered analytical tool. By leveraging the stability of carbon-13 and the specific reactivity of the cyano-trapping mechanism, researchers can accurately map the metabolic fate of piperidine-based therapeutics. Whether used as a starting material for synthesizing complex, enantiopure 2-substituted piperidine alkaloids[4] or as a robust internal standard in high-throughput DMPK screening, its integration into drug development workflows ensures data integrity and accelerates the path to safer pharmaceuticals.

References

  • Nazabadioko, S., et al. "Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine, a Key Intermediate in the Route to (S)-Pipecolic Acid and 2-Substituted Piperidine Alkaloids." ResearchGate. Available at:[Link][4]

  • Gajula, S. N. R., et al. "Time-dependent CYP inhibition." ResearchGate. Available at:[Link][2]

Sources

Stability and Solubility Dynamics of 2-Cyanopiperidine-13C: A Technical Guide for Metabolic Trapping and Isotopic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of preclinical drug development, the identification of reactive metabolites is a critical gatekeeping step to prevent idiosyncratic drug-induced liver injury (DILI). Piperidine-containing pharmacophores are notoriously susceptible to cytochrome P450-mediated oxidation, yielding highly reactive electrophilic iminium ions[1]. To detect these transient species, researchers employ isotopic cyanide trapping assays.

2-Cyanopiperidine-13C (CAS: 1391052-06-4)[2] serves as the definitive stable isotope-labeled standard for these assays. By incorporating a Carbon-13 atom into the cyano group, this molecule provides a distinctive +1 Da mass shift, enabling high-resolution LC-MS/MS systems to differentiate true metabolic adducts from endogenous biological noise[1]. However, as an α -aminonitrile, 2-Cyanopiperidine-13C exhibits complex thermodynamic and kinetic behaviors. This whitepaper dissects its solubility limits, structural stability, and degradation pathways, providing self-validating protocols for its use in advanced analytical workflows.

Physicochemical & Isotopic Profiling

The structural causality of 2-Cyanopiperidine-13C dictates its behavior in solution. The molecule consists of a lipophilic piperidine ring adjacent to a highly polar, electron-withdrawing cyano group. This substitution significantly alters the basicity of the secondary amine (pKa ~7.2) compared to unsubstituted piperidine (pKa ~11.2).

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicMechanistic Rationale
Molecular Formula C 5​ ( 13 C)H 10​ N 2​ The 13 C isotope is localized specifically at the nitrile carbon to ensure the mass shift is preserved during MS/MS fragmentation of the piperidine ring[3].
Molecular Weight 111.15 g/mol Provides a precise +1.0033 Da shift compared to the unlabeled analog (110.15 g/mol )[2].
Physical State Colorless to pale yellow oilThe lack of a crystalline lattice in the free base form lowers the energy barrier for solvation but increases susceptibility to thermal degradation[4].
Isotopic Enrichment 99 atom % 13 CCritical for maintaining a strict 1:1 isotopic doublet ratio when used alongside unlabeled standards in MS calibration.

Thermodynamic Solubility Matrix

Solvation of 2-Cyanopiperidine-13C is governed by the polarity of the solvent and the protonation state of the secondary amine. As a free base, the molecule is highly lipophilic.

Causality of Solvent Selection: Protic solvents (like water or methanol) can hydrogen-bond with the amine and the nitrile nitrogen. However, in aqueous environments at physiological pH (7.4), the molecule exists near its pKa, creating a dynamic equilibrium between the protonated and unprotonated states. This equilibrium directly impacts both solubility and chemical stability.

Table 2: Solubility Profile across Standard Solvents
Solvent SystemSolubility LimitSolvation Mechanism & Applicability
Dimethyl Sulfoxide (DMSO) > 50 mg/mLOptimal. Aprotic nature prevents proton exchange and subsequent retro-Strecker degradation. Used for primary stock solutions[1].
Dichloromethane (DCM) > 50 mg/mLHighly soluble due to lipophilic piperidine ring. Ideal for synthetic extraction and liquid-liquid partitioning.
Acetonitrile (MeCN) > 30 mg/mLExcellent solubility; preferred organic modifier for LC-MS/MS mobile phases due to low chemical reactivity with the analyte.
Aqueous Buffer (pH 2.0) ~ 15 mg/mLAmine is fully protonated (cationic), maximizing ion-dipole interactions with water.
Aqueous Buffer (pH 7.4) < 2 mg/mLMolecule is partially unprotonated. Hydrophobic collapse of the piperidine ring limits aqueous solubility.

Chemical Stability & Degradation Kinetics

The most critical vulnerability of 2-Cyanopiperidine-13C is its susceptibility to the retro-Strecker reaction (decyanation)[5]. α -aminonitriles are not entirely stable entities; they exist in a thermodynamic equilibrium with their corresponding iminium ion and free cyanide.

  • Aqueous Instability (pH > 7): Under basic or neutral aqueous conditions, the unprotonated amine facilitates the expulsion of the cyanide ion. The resulting iminium ion rapidly hydrolyzes to a ring-opened amino-aldehyde.

  • Thermal Degradation: Elevated temperatures provide the kinetic energy required to overcome the activation barrier for decyanation.

  • Configurational Stability: The chiral center at C2 is prone to epimerization via the reversible dissociation of the cyano group, meaning enantiopure versions will rapidly racemize in solution unless kept at cryogenic temperatures[6].

Table 3: Degradation Kinetics
Storage ConditionEstimated Half-LifePrimary Degradation Pathway
DMSO (Anhydrous, -20°C) > 24 MonthsNegligible. Aprotic and cryogenic conditions halt kinetics.
Aqueous Buffer (pH 7.4, 37°C) ~ 4 - 6 HoursRapid retro-Strecker decyanation Iminium hydrolysis.
Aqueous Acid (pH 2.0, 25°C) ~ 7 DaysAcid-catalyzed hydrolysis of the nitrile to an amide/carboxylic acid (pipecolic acid)[7].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity during metabolic trapping assays, the handling of 2-Cyanopiperidine-13C must be strictly controlled. The following protocols are designed as self-validating systems, incorporating immediate quality control (QC) checkpoints.

Protocol A: Preparation of Anhydrous Isotopic Stock Solutions

Mechanistic Rationale: Water acts as a nucleophile and a proton shuttle, initiating degradation. By enforcing strictly anhydrous conditions, the thermodynamic equilibrium is locked, preserving the α -aminonitrile intact.

  • Equilibration: Allow the sealed vial of 2-Cyanopiperidine-13C to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold oil.

  • Solvation: Reconstitute the standard in anhydrous, LC-MS grade DMSO to achieve a primary stock concentration of 10 mM.

  • Aliquot Generation: Dispense into 50 μ L single-use aliquots in amber glass vials with PTFE-lined septa. Causality: Amber glass prevents photo-oxidative degradation of the amine; single-use aliquots prevent freeze-thaw degradation.

  • Storage: Immediately flush vials with dry Argon gas and store at -80°C.

  • Validation Check: Analyze a freshly prepared 1:1000 dilution (in MeCN) via direct-infusion MS. The spectrum must show a dominant [M+H] + peak at m/z 112.15, with < 1% signal at m/z 85.1 (the decyanated iminium fragment).

Protocol B: Stability-Indicating LC-MS/MS Assay

Mechanistic Rationale: To verify that the standard has not degraded during the biological incubation phase, a chromatographic method must separate the intact adduct from its degradation products.

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, suppressing on-column decyanation).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a steep gradient from 5% B to 95% B over 3 minutes. Causality: Rapid elution minimizes the time the analyte spends in the aqueous mobile phase.

  • MRM Transitions: Monitor the specific fragmentation of the 13 C-labeled standard:

    • Quantifier: m/z 112.1 85.1 (Loss of H 13 CN)

    • Qualifier: m/z 112.1 57.1 (Ring cleavage)

  • Validation Check: If a peak is observed at the retention time of 2-Cyanopiperidine but the mass is m/z 111.1, isotopic dilution or contamination has occurred. The assay must be rejected.

Mechanistic Workflow: Iminium Trapping

The primary application of 2-Cyanopiperidine-13C is as a reference standard for cyanide trapping assays. When a piperidine-based drug candidate undergoes CYP450 oxidation, it forms a transient iminium ion. The addition of a 1:1 mixture of KCN and K 13 CN traps this intermediate, forming a stable α -aminonitrile with a distinct isotopic signature[1].

G A Piperidine Derivative (Drug Candidate) B CYP450 Oxidation (Liver Microsomes) A->B C Reactive Iminium Intermediate B->C -2e⁻, -H⁺ E 2-Cyanopiperidine-13C Stable Adduct C->E Nucleophilic Attack D Isotopic Trapping (K13CN / KCN) D->E 13CN⁻ Addition F LC-MS/MS Detection (+1 Da Mass Shift) E->F Quantification

Caption: Metabolic activation of piperidine to an iminium ion and subsequent isotopic trapping.

References

  • Chemical Research in Toxicology (ACS). "Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity." ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). "Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Highly enantioselective metallation–substitution alpha to a chiral nitrile." Chemical Communications. Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of [2-¹³C]-2-Cyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in mechanistic studies, quantitative bioanalysis, and tracer-based assays.

Abstract: This document provides a comprehensive guide to the synthesis of 2-cyanopiperidine isotopically labeled with carbon-13 at the C2 position. The strategic introduction of a ¹³C label at the nitrile carbon creates a powerful tool for a range of applications, including quantitative mass spectrometry and NMR-based mechanistic studies. The core of this protocol is a modified Strecker synthesis, which involves the formation of a cyclic iminium ion intermediate from piperidine, followed by nucleophilic addition of a ¹³C-labeled cyanide source. We detail the rationale behind the synthetic strategy, provide a step-by-step experimental protocol, and discuss methods for purification and characterization to ensure high isotopic and chemical purity.

Introduction and Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. 2-Cyanopiperidine, in particular, is a versatile synthetic intermediate for the synthesis of more complex molecules, such as substituted piperidines and pipecolic acid derivatives[1].

The Value of Isotopic Labeling: Incorporating a stable isotope like carbon-13 (¹³C) into a molecule offers a distinct analytical advantage without altering its chemical or biological properties[]. A ¹³C-labeled compound and its unlabeled counterpart are chemically identical but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction is invaluable for:

  • Quantitative Bioanalysis: ¹³C-labeled compounds serve as ideal internal standards in LC-MS assays, co-eluting with the analyte of interest and correcting for matrix effects and ionization variability, which enables precise quantification[].

  • Mechanistic Studies: Isotope labeling allows for the unambiguous tracking of atoms through complex reaction pathways and metabolic transformations[][3].

  • NMR Spectroscopy: The presence of a ¹³C label provides a specific probe for studying molecular structure and dynamics, and for measuring kinetic isotope effects[4].

The protocol described herein focuses on introducing the ¹³C label via a labeled cyanide salt, a cost-effective and synthetically efficient approach[5]. The chosen method is a variation of the classic Strecker synthesis, a robust reaction for producing α-aminonitriles from aldehydes or ketones[6][7][8][9]. In this case, the cyclic imine (Δ¹-piperideine) serves as the electrophilic precursor[10][11].

Overview of the Synthetic Strategy

The synthesis is a two-step, one-pot procedure that leverages the in-situ formation of the Δ¹-piperideine iminium ion from a suitable piperidine precursor, followed by nucleophilic attack by ¹³C-labeled cyanide.

Step 1: In-Situ Generation of the Δ¹-Piperideine Iminium Ion Piperidine is oxidized to form its corresponding cyclic imine, Δ¹-piperideine. This intermediate is highly reactive and is typically not isolated. Common methods for this oxidation include the use of reagents like N-chlorosuccinimide (NCS) followed by a base, or via electrochemical oxidation. For this protocol, we will utilize a simple and effective method involving an oxidant that generates the iminium species directly in the reaction vessel.

Step 2: Nucleophilic Addition of ¹³C-Cyanide A commercially available, isotopically enriched cyanide source, such as potassium cyanide (K¹³CN), is introduced to the reaction. The ¹³C-labeled cyanide anion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable [2-¹³C]-2-cyanopiperidine product.

Synthetic_Strategy Piperidine Piperidine Iminium Δ¹-Piperideine (Iminium Intermediate) Piperidine->Iminium [Oxidation] in-situ Product [2-¹³C]-2-Cyanopiperidine Iminium->Product Strecker Reaction (Nucleophilic Addition) K13CN K¹³CN K13CN->Product Strecker Reaction (Nucleophilic Addition)

Caption: Overall synthetic strategy for [2-¹³C]-2-Cyanopiperidine.

Detailed Experimental Protocol

Extreme Caution: This protocol involves the use of potassium cyanide, which is fatal if swallowed, inhaled, or in contact with skin [12]. All operations involving K¹³CN must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. A cyanide antidote kit must be readily available. Acidic conditions must be avoided as they will generate highly toxic hydrogen cyanide (HCN) gas[13]. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide and disposed of according to institutional safety guidelines.

Materials and Reagents:

  • Piperidine

  • Potassium [¹³C]cyanide (K¹³CN, 99% ¹³C enrichment)[12]

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Piperidine Addition: Add piperidine (1.0 eq) to the cooled DCM. Stir for 5 minutes.

  • Oxidation to Iminium Ion: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the piperidine solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting slurry for an additional 1 hour at -78 °C.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to 0 °C over 1 hour. A white precipitate of triethylammonium chloride will form.

  • ¹³C-Cyanide Addition: In a separate vial, carefully dissolve Potassium [¹³C]cyanide (K¹³CN, 1.2 eq) in a minimal amount of deionized water (e.g., 2-3 mL). Once the iminium ion formation is complete (at 0 °C), add the K¹³CN solution to the reaction flask in one portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 25 mL).

    • Combine all organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product, [2-¹³C]-2-cyanopiperidine, is typically a colorless to pale yellow oil[14].

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup 1. Setup Flask (Anhydrous DCM, -78 °C) AddPip 2. Add Piperidine Setup->AddPip Oxidation 3. Add NCS solution (form N-chloropiperidine) AddPip->Oxidation Base 4. Add TEA (form iminium ion) Oxidation->Base Cyanation 5. Add K¹³CN solution Base->Cyanation Stir 6. Stir 12-16h at RT Cyanation->Stir Workup 7. Quench & Extract Stir->Workup Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The successful synthesis and isotopic incorporation must be confirmed through rigorous analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. The product will exhibit a molecular ion peak at M+1 compared to its unlabeled analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will be nearly identical to the unlabeled standard, but the signal for the proton at C2 will appear as a doublet due to one-bond coupling with the ¹³C nucleus (¹J_CH).

    • ¹³C NMR: The spectrum will show a significantly enhanced signal for the C2 carbon (the nitrile carbon) at approximately 120 ppm, confirming isotopic enrichment.

  • Infrared (IR) Spectroscopy: The C≡N stretch will be observed around 2240-2210 cm⁻¹. The isotopic substitution causes a slight shift to a lower wavenumber compared to the ¹²C≡N bond.

Table 1: Expected Analytical Data Summary

Analysis TechniqueExpected Result for [2-¹³C]-2-CyanopiperidineCausality/Reason
HRMS (ESI+) Calculated [M+H]⁺: 112.1022; Found: ~112.1022Mass increase due to one ¹³C atom.
¹H NMR H2 proton signal appears as a doublet.One-bond scalar coupling (¹J_CH) to the ¹³C nucleus.
¹³C NMR Highly intense signal at δ ≈ 120 ppm.High abundance of ¹³C at the nitrile carbon position.
IR Spectroscopy C≡N stretch shifted to a slightly lower frequency.The heavier ¹³C isotope lowers the vibrational frequency of the C≡N bond.

Troubleshooting and Field-Proven Insights

  • Low Yield: The most common cause of low yield is the presence of moisture, which can hydrolyze the iminium intermediate or the NCS reagent. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Incomplete Reaction: If the reaction stalls, it may be due to inefficient formation of the iminium ion. Ensure the temperature during NCS addition is kept low (-78 °C) and that the TEA is added slowly to control the exotherm.

  • Side Product Formation: Over-oxidation can lead to side products. Adhering to the stoichiometry and dropwise addition of NCS is critical to minimize this.

  • Cyanide Handling: The use of K¹³CN in aqueous solution minimizes the risk of generating HCN gas, which can occur if the salt is exposed to acid[13]. The basicity of the triethylamine in the reaction mixture provides a safe environment for the cyanide addition.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of [2-¹³C]-2-cyanopiperidine. The strategic placement of the carbon-13 label at a chemically stable and synthetically important position makes this molecule a valuable tool for researchers in drug metabolism, pharmacokinetics, and mechanistic organic chemistry. By following this detailed guide, scientists can confidently produce high-purity labeled material for advanced analytical applications.

References

  • Source: Journal of Labelled Compounds and Radiopharmaceuticals (via Academia.edu)
  • Title: Potassium cyanide (¹³C, 99%)
  • Title: The Central Role of Δ¹-Piperideine in Piperidine Alkaloid Biosynthesis: A Technical Guide Source: BenchChem URL
  • Source: Google Patents (US7348435B2)
  • Title: Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: ChemInform Abstract: Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine, a Key Intermediate in the Route to (S)-Pipecolic Acid and 2-Substituted Piperidine Alkaloids Source: ResearchGate URL: [Link]

  • Title: Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides Source: RSC Publishing URL: [Link]

  • Title: (S) 2-CYANOPIPERIDINE Source: LookChem URL: [Link]

  • Title: The Cyanide Ligands of [FeFe] Hydrogenase: Pulse EPR Studies of 13C and 15N-Labeled H-Cluster Source: ACS Publications URL: [Link]

  • Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

  • Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Enhancing Drug Metabolism Studies with 13C-Labeled Compounds Source: Stable Isotope URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR Source: PMC (PubMed Central) URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: Strecker Synthesis: Definition, Example, and Mechanism Source: Chemistry Learner URL: [Link]

  • Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

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Application Note: Advanced LC-MS/MS Quantification of Reactive Iminium Metabolites Using 2-Cyanopiperidine-13C

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the formation of reactive metabolites is a primary driver of idiosyncratic adverse drug reactions (IADRs) and drug-induced liver injury (DILI). Cyclic tertiary amines, such as piperidines, frequently undergo cytochrome P450 (CYP450)-mediated α -oxidation to form highly electrophilic iminium ions. Accurately quantifying these transient intermediates is critical for assessing hepatotoxicity risks.

This application note details a robust, self-validating LC-MS/MS methodology utilizing 2-Cyanopiperidine-13C as a Stable Isotope-Labeled Internal Standard (SIL-IS) to quantify cyanide-trapped iminium adducts. By leveraging exact isotopic co-elution, this protocol eliminates matrix-induced ion suppression variability, ensuring absolute quantitative trustworthiness.

Mechanistic Grounding: The Causality of Iminium Trapping

The structural optimization of pharmaceuticals often incorporates piperidine rings to improve pharmacokinetic properties. However, these moieties are highly susceptible to CYP450 bioactivation.

  • Bioactivation Causality : CYP450 enzymes in liver microsomes catalyze the removal of two electrons and a proton from the piperidine ring, generating an electrophilic iminium ion. Because iminium ions are "hard" electrophiles, they react poorly with traditional "soft" trapping agents like glutathione (GSH) and instead bind covalently to nucleophilic residues on critical cellular proteins, leading to toxicity ().

  • Trapping Mechanism : To capture these transient species in vitro, potassium cyanide (KCN) is introduced. The cyanide anion ( CN− ), a hard nucleophile, rapidly attacks the iminium ion, yielding a stable α -aminonitrile (e.g., 2-cyanopiperidine). Recent large-scale clinical models demonstrate that this specific cyanide trapping assay yields a 92% specificity in predicting clinical hepatotoxicity ().

MechanisticPathway Drug Piperidine Derivative CYP CYP450 Oxidation (Liver Microsomes) Drug->CYP Iminium Reactive Iminium Ion (Hard Electrophile) CYP->Iminium -H2O, -2e- Adduct 2-Cyanopiperidine Adduct Iminium->Adduct + CN- Cyanide Cyanide Trapping (KCN / NaCN) Cyanide->Adduct

Figure 1: CYP450-mediated bioactivation of piperidines and subsequent cyanide trapping mechanism.

The Analytical Advantage of 2-Cyanopiperidine-13C

The selection of an internal standard dictates the reliability of any LC-MS/MS assay. 2-Cyanopiperidine-13C (Molecular Formula: C5​(13C)H10​N2​ ) provides a definitive analytical advantage over deuterium-labeled alternatives:

  • Elimination of the Chromatographic Isotope Effect: Deuterium (D) atoms are less lipophilic than Hydrogen (H), often causing D-labeled standards to elute slightly earlier than the target analyte in reversed-phase chromatography. This retention time shift means the analyte and the IS experience different matrix suppression environments in the ESI source. The 13C substitution in 2-Cyanopiperidine-13C ensures identical lipophilicity, guaranteeing perfect co-elution and identical matrix effects.

  • Mechanistically Sound Fragmentation: The 13C label is located on the cyano carbon. During collision-induced dissociation (CID), the molecule loses the cyano group as H13CN (-28 Da), yielding the identical m/z 84.1 product ion as the unlabeled adduct (which loses HCN , -27 Da). This parallel fragmentation pathway ensures identical detector response dynamics.

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to ensure data integrity.

Step-by-Step Methodology
  • Preparation of Incubation Mixture : Combine 1.0 mg/mL Human Liver Microsomes (HLMs), 1.0 mM KCN, and 10 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: KCN is strictly maintained at 1.0 mM; higher concentrations risk inhibiting CYP450 catalytic activity, while lower concentrations fail to trap the iminium ions quantitatively.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the bioactivation by adding 1.0 mM NADPH.

  • Incubation : Incubate in a shaking water bath at 37°C for 60 minutes.

  • Reaction Quenching & IS Spiking : Terminate the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile pre-spiked with 50 nM of 2-Cyanopiperidine-13C .

    • Causality: The cold organic solvent simultaneously denatures the CYP450 enzymes (halting metabolism) and precipitates the proteins. Spiking the IS directly into the quench solution ensures it undergoes the exact same extraction recovery and matrix exposure as the generated analytes.

  • Protein Precipitation : Vortex vigorously for 2 minutes, followed by centrifugation at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Extraction : Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Workflow Step1 1. In Vitro Incubation (HLMs + NADPH + Drug + KCN) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. IS Addition (Spike 2-Cyanopiperidine-13C) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode, ESI+) Step4->Step5 Step6 6. Data Processing (Ratio: Unlabeled / 13C-IS) Step5->Step6

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow using 2-Cyanopiperidine-13C IS.

Quantitative Data & MS Parameters

To achieve maximum sensitivity and specificity, the mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Mechanistic Rationale for Fragment
2-Cyanopiperidine (Target)111.184.115Loss of unlabeled HCN (-27 Da) yielding the stable iminium ion.
2-Cyanopiperidine-13C (IS)112.184.115Loss of labeled H13CN (-28 Da) yielding the identical iminium ion.

System Suitability and Quality Control (Self-Validation)

To ensure the trustworthiness of the generated data, the assay must validate its own performance during every analytical batch. The following criteria establish the assay as a self-validating system:

Table 2: Self-Validation Acceptance Criteria

Validation ParameterAcceptance CriterionCausality / Rationale
IS Peak Area Variation CV < 15% across all samplesConfirms consistent ionization efficiency and proves the absence of severe, localized matrix suppression from sample to sample.
Negative Control (No NADPH) Target peak area < LLOQProves that adduct formation is strictly dependent on CYP450 bioactivation, ruling out artifactual chemical degradation.
Blank Matrix + IS Target peak area < 20% of LLOQConfirms the 13C -IS does not contain unlabeled impurities, ensuring zero isotopic cross-talk into the analytical channel.
Calibration Linearity R2≥0.99 Validates the dynamic range of the detector using the Unlabeled/IS response ratio, ensuring accurate quantification.

References

  • Title: Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity Source: Chemical Research in Toxicology, ACS Publications (2024) URL: [Link]

  • Title: Bioactivation of Phencyclidine in Rat and Human Liver Microsomes and Recombinant P450 2B Enzymes: Evidence for the Formation of a Novel Quinone Methide Intermediate Source: Chemical Research in Toxicology, ACS Publications (2007) URL: [Link]

sample preparation of 2-Cyanopiperidine-13C for NMR spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Sample Preparation of 2-Cyanopiperidine-¹³C for High-Resolution NMR Spectroscopy

Introduction & Chemical Context

2-Cyanopiperidine is a highly versatile cyclic amine building block frequently utilized in the synthesis of complex alkaloids, pharmaceutical intermediates, and decadepsipeptides such as Sandramycin[1]. Isotopic enrichment at specific carbon sites (e.g., 2-Cyanopiperidine-¹³C) is a powerful technique used to track reaction mechanisms, evaluate binding kinetics, or serve as an internal standard for quantitative NMR (qNMR).

However, the ¹³C nucleus is approximately 6,000 times less sensitive than the ¹H nucleus and suffers from low natural abundance[2]. Furthermore, ¹³C nuclei often exhibit long longitudinal relaxation times ( T1​ ), which can severely bottleneck data acquisition. This application note establishes a self-validating, field-proven protocol for preparing 2-Cyanopiperidine-¹³C samples to achieve superior signal-to-noise (S/N) ratios, flat baselines, and narrow linewidths.

Physicochemical Considerations & Solvent Selection

2-Cyanopiperidine (free base) is a polar, basic compound. Proper solvent selection is critical to prevent degradation and ensure sharp resonance lines.

  • Deuterated Chloroform ( CDCl3​ ): The standard choice for routine 1D ¹³C and 2D HSQC/HMBC. Expert Insight: Ensure the CDCl3​ is stored over silver foil or potassium carbonate. Acidic degradation of chloroform generates phosgene and DCl, which will protonate the piperidine nitrogen, drastically shifting the ¹³C and ¹H chemical shifts and broadening the signals.

  • Deuterated Tetrahydrofuran ( THF−d8​ ) or DMF−d7​ : Highly recommended when evaluating hydrogen-bonding networks, avoiding aggregation, or when the compound is intended for subsequent organometallic steps[1].

Quantitative Data Summary

To ensure an optimal filling factor and magnetic field homogeneity, adhere to the following empirical parameters[2][3]:

ParameterRoutine ¹³C NMR (Qualitative)Quantitative ¹³C NMR (qNMR)Rationale
Sample Mass 10 – 15 mg25 – 30 mg~3 mg per inequivalent carbon ensures adequate S/N without requiring excessive scans[2].
Solvent Volume 0.5 – 0.6 mL0.6 – 0.7 mLAchieves a ~40–50 mm liquid height in a 5 mm tube, perfectly centering the sample in the RF coil[2].
Concentration ~15 – 25 mM> 40 mMHigher concentration reduces acquisition time; however, overly concentrated samples increase viscosity and broaden lines[2].
Tube Specification 5 mm (Standard)5 mm (High-Precision)Precision tubes (e.g., Wilmad 528-PP) minimize camber and wall thickness variations, crucial for qNMR[3].

Experimental Workflow

G Start 1. Weigh 2-Cyanopiperidine-13C (10-30 mg) Solvent 2. Add Deuterated Solvent (0.6 mL CDCl3 or THF-d8) Start->Solvent Dissolve 3. Homogenize (Vortex / Mild Sonication) Solvent->Dissolve Filter 4. Microfiltration (0.2 µm PTFE Syringe Filter) Dissolve->Filter Transfer 5. Transfer to 5mm NMR Tube (Ensure 40-50 mm height) Filter->Transfer Relax 6. Relaxation Control (O2 Saturation for qNMR) Transfer->Relax Analyze 7. NMR Acquisition (13C / HSQC / HMBC) Relax->Analyze

Caption: Step-by-step workflow for the preparation of 2-Cyanopiperidine-13C NMR samples.

Detailed Step-by-Step Protocol

Step 1: Precision Weighing

  • Tare a clean, static-free 2 mL glass vial on an analytical balance (0.1 mg precision).

  • Transfer 15–30 mg of 2-Cyanopiperidine-¹³C into the vial. (Note: If utilizing the HCl salt derivative, ensure the mass is mathematically adjusted for the counterion).

Step 2: Dissolution and Internal Referencing

  • Add exactly 0.6 mL of the chosen deuterated solvent (e.g., CDCl3​ containing 0.03% v/v Tetramethylsilane, TMS)[2].

  • Seal the vial and vortex for 30 seconds. If dissolution is sluggish, sonicate the vial for 1–2 minutes at room temperature.

Step 3: Filtration (Critical Step)

  • Draw the homogenized solution into a 1 mL glass syringe.

  • Attach a 0.2 µm PTFE syringe filter.

  • Filter the solution directly into a secondary clean vial to remove any microscopic particulates.

Step 4: NMR Tube Filling & Sealing

  • Using a long glass Pasteur pipette, transfer the filtered solution directly to the bottom of a high-quality 5 mm NMR tube to avoid leaving droplets on the upper walls[3].

  • Validation Check 1: Verify the solvent height is exactly between 40 mm and 50 mm using a ruler[2].

  • Validation Check 2: Inspect the sealed tube against a bright light source. The solution must be completely optically clear. Any visible striations indicate incomplete mixing (which causes broad lines), while floating fibers require re-filtration[2].

Step 5: Relaxation Agent Adjustment (For qNMR only)

  • If performing quantitative ¹³C NMR, bubble dry Oxygen ( O2​ ) gas through the solution via a fine fused-silica capillary for 60 seconds prior to capping[4].

Mechanistic Insights & Troubleshooting (The "Why")

As an application scientist, it is crucial to understand the causality behind these strict protocol parameters:

  • Why is the 40–50 mm solvent height non-negotiable? The radio frequency (RF) coil in a standard NMR probe is approximately 15–20 mm long. The liquid sample must extend well above and below this coil. If the volume is too low (< 0.5 mL, height < 40 mm), the magnetic susceptibility gradients at the air-liquid interface fall within the detection region of the coil. This causes severe distortions in the local magnetic field ( B0​ ), making it impossible to shim the magnet properly, resulting in broad, asymmetric lines and a catastrophic loss of resolution[2].

  • Why is microfiltration mandatory? Even microscopic undissolved particulates (dust, molecular sieve fragments, or insoluble impurities) create localized magnetic susceptibility gradients. These solid particles disrupt the homogeneity of the magnetic field and will not appear in the solution-state spectrum, but they will actively degrade the lineshape of your target compound[3].

  • The Counterintuitive Role of Oxygen in ¹³C qNMR: Typically, NMR samples are degassed (e.g., via freeze-pump-thaw) to remove dissolved paramagnetic oxygen, which broadens lines in ¹H NMR. However, ¹³C nuclei lack efficient relaxation pathways, leading to very long longitudinal relaxation times ( T1​ ). If the delay between pulses ( D1​ ) is not set to 5×T1​ , the signal saturates, destroying quantitative accuracy. By intentionally saturating the solvent with O2​ , the paramagnetic nature of oxygen acts as a relaxation agent. This dramatically shortens the ¹³C T1​ , allowing for shorter D1​ delays, faster acquisitions, and improving quantitative accuracy from 2.5% to 0.7%[4].

References

  • [3] NMR Sample Preparation: The Complete Guide. Organomation. URL: [Link]

  • [2] Sample Preparation Guidelines. Faculty of Mathematical & Physical Sciences - University College London (UCL). URL: [Link]

  • [4] 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters - ACS Publications (2014). URL: [Link]

  • [1] (-)-Sandramycin: Total Synthesis and Characterization of DNA Binding Properties. Journal of the American Chemical Society (1996). URL: [Link]

Sources

Application of 2-Cyanopiperidine-¹³C in Pharmacokinetic Studies: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Stable Isotope Labeling in Pharmacokinetics

In the landscape of modern drug development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies provide the critical data that informs dosing regimens, predicts potential drug-drug interactions, and ultimately influences the safety and efficacy of a new therapeutic agent. The use of stable isotope-labeled (SIL) compounds, particularly with carbon-13 (¹³C), has revolutionized these investigations by offering a non-radioactive, highly sensitive, and precise method to trace the fate of a drug molecule within a biological system.[1][2][3][4]

Unlike radioactive isotopes, stable isotopes like ¹³C do not decay, ensuring safety for use in a wider range of studies, including those in vulnerable populations.[4][5] The incorporation of ¹³C into a drug molecule creates a predictable mass shift, allowing for its unambiguous detection and differentiation from endogenous compounds and its own unlabeled counterpart using mass spectrometry.[4][] This "mass barcode" serves as a silent witness to the drug's metabolic journey, enabling the simultaneous quantification of the parent drug and its metabolites without the interference of biological matrix effects.[]

This application note provides a comprehensive guide to the use of 2-Cyanopiperidine-¹³C in pharmacokinetic studies. We will delve into the rationale behind experimental design, provide detailed protocols for in-life studies and bioanalytical assays, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for robust and reliable pharmacokinetic characterization.

The Unique Advantages of 2-Cyanopiperidine-¹³C in Tracing Piperidine Metabolism

The piperidine ring is a prevalent scaffold in a multitude of pharmaceuticals, contributing to their biological activity and physicochemical properties.[7] Understanding the metabolic fate of this ring system is crucial, as its biotransformation can lead to the formation of active or inactive metabolites, or in some cases, reactive intermediates. Common metabolic pathways for piperidine-containing drugs include N-dealkylation, oxidation, and ring contraction, often catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[8][9][10][11]

The use of 2-Cyanopiperidine-¹³C, with the ¹³C label strategically placed within the piperidine ring, offers several distinct advantages for studying its pharmacokinetics and metabolism:

  • Metabolic Stability of the Label: Placing the ¹³C label on the piperidine ring ensures that the isotopic signature is retained in the core structure of most metabolites, allowing for comprehensive metabolic profiling.[12]

  • Unambiguous Metabolite Identification: The characteristic mass shift imparted by the ¹³C label simplifies the identification of drug-related material in complex biological matrices like plasma, urine, and feces.[][13]

  • Accurate Quantification: 2-Cyanopiperidine-¹³C can serve as its own internal standard in a "cassette" dosing regimen with the unlabeled drug, mitigating variability from sample preparation and instrument response, leading to highly accurate pharmacokinetic data.[]

  • Elucidation of Complex Pathways: The ability to trace the ¹³C label can help in deciphering complex metabolic transformations, such as ring-opening or rearrangements, which might be difficult to discern with unlabeled compounds alone.[2][]

Proposed Metabolic Pathway of 2-Cyanopiperidine

Based on the extensive literature on the metabolism of piperidine-containing drugs, we can propose a likely metabolic pathway for 2-cyanopiperidine. The primary routes of metabolism are expected to involve oxidation reactions catalyzed by cytochrome P450 enzymes in the liver.

parent 2-Cyanopiperidine-¹³C met1 Hydroxy-2-cyanopiperidine-¹³C (Ring Oxidation) parent->met1 CYP450 met2 2-Cyano-piperidone-¹³C (Oxidation) parent->met2 CYP450 conj Glucuronide/Sulfate Conjugates-¹³C met1->conj UGTs/SULTs met3 Open-ring metabolites-¹³C (Oxidative Cleavage) met2->met3 Further Oxidation met2->conj UGTs/SULTs

Caption: Proposed metabolic pathway for 2-Cyanopiperidine-¹³C.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a pharmacokinetic study in rodents using 2-Cyanopiperidine-¹³C.

Experimental Workflow Overview

cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase A Dose Formulation (2-Cyanopiperidine-¹³C in vehicle) B Animal Dosing (e.g., Oral Gavage in Rats) A->B C Serial Blood Sampling (e.g., Tail Vein) B->C D Urine & Feces Collection (Metabolic Cages) B->D E Plasma & Tissue Sample Preparation (Protein Precipitation/SPE) C->E D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Metabolite Profiling & ID G->I J Reporting H->J I->J

Caption: Overall workflow for a pharmacokinetic study using 2-Cyanopiperidine-¹³C.

Part 1: In-Life Study Protocol
  • Animal Model:

    • Species: Sprague-Dawley rats (n=5 per group, male).

    • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

    • Housing: House in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Preparation:

    • Prepare a formulation of 2-Cyanopiperidine-¹³C in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 1 mg/mL.

    • Ensure the formulation is homogenous by thorough vortexing and sonication.

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of 2-Cyanopiperidine-¹³C (e.g., 5 mg/kg) via gavage.

  • Sample Collection:

    • Collect blood samples (approximately 200 µL) from the tail vein into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]

    • Immediately centrifuge the blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • For mass balance studies, house a separate cohort of animals in metabolic cages for the collection of urine and feces over 72 hours.[12][15]

Part 2: Bioanalytical Method Protocol (LC-MS/MS)
  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS System and Conditions:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[16][17][18]

    • The following table outlines typical starting conditions, which should be optimized for the specific instrumentation.

ParameterCondition
LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
  • MRM Transitions:

    • Determine the precursor and product ions for both 2-Cyanopiperidine-¹³C and its potential metabolites through infusion and fragmentation experiments. The ¹³C label will result in a predictable mass increase in the precursor and fragment ions containing the label.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Cyanopiperidine-¹³C[M+H]⁺Fragment 1, Fragment 2
Hydroxy-metabolite-¹³C[M+16+H]⁺Fragment 1, Fragment 2
Internal Standard[M+H]⁺Fragment 1, Fragment 2

Data Analysis and Interpretation

  • Pharmacokinetic Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Use the calibration curve to determine the concentration of 2-Cyanopiperidine-¹³C in the unknown plasma samples.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. These parameters include:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t1/2 (Half-life)

      • CL/F (Apparent total clearance)

      • Vd/F (Apparent volume of distribution)

  • Metabolite Profiling:

    • Analyze plasma, urine, and fecal homogenate samples in full scan and product ion scan modes to detect and identify potential metabolites.

    • The presence of the ¹³C isotopic pattern will confirm that the detected signals are drug-related.

    • Quantify major metabolites using the same principles as for the parent drug, ideally with synthesized reference standards.[15]

Conclusion

The use of 2-Cyanopiperidine-¹³C provides a robust and elegant solution for the detailed investigation of its pharmacokinetic properties. This stable isotope-labeled tracer enables precise quantification of the parent compound and facilitates the identification and tracking of its metabolites. The methodologies outlined in this application note offer a framework for conducting comprehensive ADME studies that can significantly accelerate drug development programs by providing high-quality, reliable data. By embracing the principles of stable isotope labeling, researchers can gain deeper insights into the complex interplay between a drug candidate and the biological system, ultimately leading to the development of safer and more effective medicines.

References

  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]

  • Min, J., & Cerny, M. A. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(14), 4987-4997. Retrieved from [Link]

  • Nagata, T., et al. (1990). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Yakugaku Zasshi, 110(5), 343-349. Retrieved from [Link]

  • Wang, Y., et al. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 46(12), 3925-3934. Retrieved from [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. Retrieved from [Link]

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  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 448-454. Retrieved from [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Retrieved from [Link]

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  • Al-Ghamdi, M., et al. (2025, March 1). An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans. MDPI. Retrieved from [Link]

  • He, Y., et al. (2003). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Drug Metabolism and Disposition, 31(2), 195-201. Retrieved from [Link]

  • Pireddu, R., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11216-11237. Retrieved from [Link]

  • S., S., & C., S. (2018). In silico approach to study the metabolism and biological activities of oligomeric proanthocyanidin complexes. Journal of Young Pharmacists, 10(3), 263-268. Retrieved from [Link]

  • Davies, D. S., et al. (1976). Pharmacokinetic and pharmacological studies with clonidine in normal subjects. Clinical Science and Molecular Medicine, 51(Suppl 3), 639s-640s. Retrieved from [Link]

  • Piotrowska, K., & Albrecht, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 285, 118213. Retrieved from [Link]

  • Glavaš, M., et al. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2020). Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2020, 2715961. Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of Anabasine in Human Plasma using 2-Cyanopiperidine-¹³C as a Novel Surrogate Tracer

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of anabasine in human plasma. Anabasine, a minor tobacco alkaloid, serves as a key biomarker to distinguish between tobacco use and nicotine replacement therapy. To ensure the highest level of accuracy and precision, this method employs 2-Cyanopiperidine-¹³C as a stable isotope-labeled surrogate internal standard (SIL-IS). The protocol outlines a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to the development and validation of the LC-MS/MS method in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the bioanalysis of piperidine-containing compounds.

Introduction: The Imperative for a Robust Internal Standard

In quantitative bioanalysis, particularly within regulated environments, the use of an internal standard (IS) is fundamental to correct for variability during sample processing and analysis.[3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[4] Stable isotope-labeled internal standards (SIL-ISs), where one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard.[3][5] This near-identical chemical structure ensures co-elution and similar responses to matrix effects, thereby providing the most accurate quantification.[5][6]

Anabasine, a piperidine alkaloid, is a critical biomarker for assessing tobacco exposure.[3][7] Its quantification requires a highly sensitive and selective method to differentiate it from other sources of nicotine. While a ¹³C-labeled anabasine would be the ideal IS, its commercial availability can be limited or costly. In such cases, a structurally similar compound, a surrogate IS, can be employed. This application note details the use of 2-Cyanopiperidine-¹³C as a novel surrogate SIL-IS for the quantitative analysis of anabasine. The rationale lies in the shared piperidine core structure, which is expected to confer similar extraction and chromatographic properties. The ¹³C label provides the necessary mass shift for distinct detection by the mass spectrometer.

This method is validated according to the principles outlined by the FDA and EMA, now harmonized under the ICH M10 guideline, ensuring data integrity and regulatory compliance.[1][2][8]

Experimental Workflow & Causality

The entire analytical process is designed to ensure accuracy, precision, and robustness. Each step has been optimized to minimize variability and maximize recovery.

Overall Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation p1 Plasma Sample Aliquotting p2 Addition of 2-Cyanopiperidine-¹³C (IS) p1->p2 p3 Alkalinization with NaOH p2->p3 p4 Liquid-Liquid Extraction (LLE) with Organic Solvent p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 Injection into UPLC System p5->a1 Transfer to Autosampler a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometric Detection (Triple Quadrupole - MRM) a3->a4 d1 Peak Integration & Ratio Calculation (Analyte/IS) a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3 d4 Method Validation (ICH M10) d3->d4

Caption: High-level workflow for the quantitative bioanalysis of anabasine.

Materials and Reagents
Reagent/MaterialGradeSource (Example)
AnabasineReference Standard (≥98%)Sigma-Aldrich
2-Cyanopiperidine-¹³CCustom Synthesis (≥99% ¹³C)Toronto Research Chemicals
Human Plasma (K2EDTA)Analytical GradeBioIVT
AcetonitrileLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeThermo Scientific
Sodium HydroxideACS GradeVWR
Methylene ChlorideHPLC GradeSigma-Aldrich
Diethyl EtherHPLC GradeSigma-Aldrich
Analyte and Internal Standard Structures

Caption: Structures of Anabasine (Analyte) and 2-Cyanopiperidine-¹³C (IS).

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Anabasine and 2-Cyanopiperidine-¹³C reference standards into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These stocks are stored at -20°C.

  • Working Standard Solutions:

    • Serially dilute the Anabasine primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 2-Cyanopiperidine-¹³C primary stock with 50:50 (v/v) acetonitrile:water. This solution is used for spiking all samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE protocol is designed to efficiently extract the basic anabasine and the surrogate IS from the complex plasma matrix while leaving behind endogenous interferences like proteins and phospholipids.[6]

  • Aliquot: Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix.

  • Spike Analyte: For calibration standards and QCs, add 25 µL of the corresponding anabasine working solution. For blanks and unknown samples, add 25 µL of 50:50 acetonitrile:water.

  • Vortex: Briefly vortex mix the samples (approx. 10 seconds).

  • Alkalinize: Add 50 µL of 1 N Sodium Hydroxide (NaOH). This step is crucial as it deprotonates the piperidine nitrogen, rendering the analyte and IS more soluble in the organic extraction solvent.

  • Extract: Add 600 µL of extraction solvent (90:10 v/v Methylene Chloride:Diethyl Ether).

  • Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Centrifuge: Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (approx. 550 µL) to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method & Validation

The method was developed on a Sciex Triple Quad™ 6500+ system coupled with a Shimadzu Nexera UPLC system.

Chromatographic Conditions

The goal of the chromatography is to achieve baseline separation of anabasine from potential isomers and matrix components, ensuring a clean signal for quantification.

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B
Total Run Time 5.0 minutes
Mass Spectrometry Conditions

Detection is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, which provides excellent sensitivity and selectivity.[9]

ParameterAnabasine2-Cyanopiperidine-¹³C (IS)
Q1 Mass (m/z) 163.2114.1
Q3 Mass (m/z) 84.185.1
Dwell Time (ms) 100100
Declustering Potential (V) 7065
Collision Energy (eV) 2522
Ion Source ESI PositiveESI Positive
IonSpray Voltage (V) 55005500
Temperature (°C) 500500
Method Validation Summary (ICH M10)

The method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][2]

Validation ParameterAcceptance CriteriaResult
Calibration Curve 8-point curve, 1/x² weighting, r² ≥ 0.99Pass
Range (LLOQ to ULOQ) 0.5 ng/mL to 500 ng/mLPass
Accuracy & Precision Within ±15% (±20% at LLOQ) of nominalPass
Selectivity No significant interference at analyte/IS retention timesPass
Matrix Effect IS-normalized matrix factor CV ≤ 15%Pass
Recovery Consistent and reproduciblePass (Avg. >85%)
Stability Bench-top, Freeze-thaw, Long-termPass

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (Mean, n=3)Accuracy (%)
0.5 (LLOQ)0.4896.0
1.01.05105.0
5.05.12102.4
25.024.598.0
100.0103.1103.1
250.0247.899.1
400.0408.2102.1
500.0 (ULOQ)495.599.1

Table 2: Inter-day Accuracy and Precision (n=3 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC0.50.52104.08.7
Low QC1.51.4596.76.2
Mid QC75.078.1104.14.5
High QC375.0368.998.43.8

Discussion & Conclusion

This application note demonstrates a robust, sensitive, and selective LC-MS/MS method for the quantification of anabasine in human plasma. The use of 2-Cyanopiperidine-¹³C as a surrogate stable isotope-labeled internal standard proved to be effective, providing excellent correction for extraction variability and matrix effects. The method meets all the validation criteria set forth by the ICH M10 guidelines, making it suitable for regulated bioanalysis in clinical and preclinical studies.[1][2]

References

  • Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816. [Link]

  • Kumar, P., TCY, S., Kumar, V., & Kumar, S. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 8(3), 675–686. [Link]

  • International Council for Harmonisation. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Jemal, M., & Xia, Y. Q. (2006). The need for accuracy in internal standard-corrected matrix effect evaluation in quantitative LC/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1282–1293.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342–355.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. EMA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyanopiperidine-¹³C Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic labeling and heterocycle functionalization. Synthesizing 2-Cyanopiperidine-¹³C presents unique challenges for researchers and drug development professionals. The primary difficulty lies in balancing the high reactivity of cyclic iminium intermediates with the strict need to conserve expensive ¹³C-labeled cyanide sources (e.g., TMS¹³CN or K¹³CN).

This guide bypasses outdated methodologies to focus on the most efficient, modern approach: Aminoxyl-Mediated Electrochemical α-Cyanation . By replacing traditional high-potential Shono oxidations with a low-potential catalytic mediator (ABNO), researchers can achieve direct C–H cyanation of secondary piperidines without the need for N-protection, drastically improving ¹³C isotopic yield.

Part 1: Mechanistic Workflow & Causality

Historically, synthesizing α-cyanopiperidines relied on either the dehydration of piperidine-2-carboxamides[1] or traditional Shono oxidation[2]. Both methods are suboptimal for ¹³C labeling. Carboxamide dehydration requires synthesizing a ¹³C-labeled amide precursor (which is inefficient and low-yielding)[1], while traditional Shono oxidation demands high anodic potentials (>1.5 V) that often lead to over-oxidation, ring-opening, and poor regioselectivity[2].

The Causality of Yield Improvement: By utilizing 9-azabicyclononane N-oxyl (ABNO) as an electrochemical mediator, the oxidation potential is lowered to ~0.6 V. The anode oxidizes ABNO to an electrophilic oxoammonium species, which then abstracts a hydride directly from the secondary piperidine to form a cyclic iminium ion[3]. This gentle, highly controlled generation of the iminium intermediate prevents substrate degradation and allows for highly efficient nucleophilic trapping by TMS¹³CN[4].

ReactionWorkflow A Secondary Piperidine (Starting Material) B ABNO Mediator Electrochemical Oxidation A->B Anodic Oxidation (-e⁻, -H⁺) C Cyclic Iminium Ion (Reactive Intermediate) B->C Hydride Abstraction D TMS¹³CN Addition (Nucleophilic Trapping) C->D Isotopic Labeling E 2-Cyanopiperidine-¹³C (Target Product) D->E High-Yield Isolation

Electrochemical ABNO-mediated α-cyanation workflow for ¹³C-labeled piperidine synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my ¹³C incorporation yield significantly lower than the crude mass suggests? A1: The most common cause is the hydrolysis of your isotopic source (TMS¹³CN) into volatile H¹³CN gas, which escapes the reaction vessel. Causality: TMSCN is highly sensitive to moisture. Even trace water in the solvent or hygroscopic supporting electrolytes (like LiClO₄ or Bu₄NBF₄) will hydrolyze the reagent before it can trap the iminium ion. Solution: Transition to a strictly anhydrous system. Use a sealed electrochemical cell and dry your supporting electrolyte under vacuum at 80°C overnight.

Q2: I am observing significant amounts of unreacted starting material alongside over-oxidized byproducts. How do I fix this? A2: This indicates poor current efficiency and non-selective direct anodic oxidation, a hallmark failure of traditional 2[2]. Causality: Without a mediator, the piperidine must physically contact the anode at high potentials, leading to competing side reactions. Solution: Implement the4 protocol[4]. Adding 10 mol% ABNO shifts the mechanism to a homogeneous hydride transfer, protecting the piperidine from the harsh anodic surface.

Q3: The reaction completes successfully, but I lose over 40% of my product during column chromatography. Why? A3: 2-Cyanopiperidine is an α-aminonitrile. These compounds exist in a delicate equilibrium with their iminium and cyanide precursors. Causality: Standard silica gel is inherently acidic. The acidic silanol groups protonate the piperidine nitrogen, triggering the expulsion of the ¹³C-cyanide group (decyanation)[5]. Solution: Never use standard acidic silica for α-aminonitriles. Purify using basic alumina, or bypass chromatography entirely by utilizing vacuum distillation (4-6 mm Hg)[1].

TroubleshootingLogic Issue Low Yield or Loss of ¹³C Label Check1 Is TMS¹³CN hydrolyzing? Issue->Check1 Fix1 Use strictly anhydrous MeCN & sealed electrochemical cell Check1->Fix1 Yes (HCN gas loss) Check2 Is over-oxidation occurring? Check1->Check2 No Fix2 Switch from Shono oxidation to ABNO-mediated electrolysis Check2->Fix2 Yes (Ring opening) Check3 Product lost during purification? Check2->Check3 No Fix3 Avoid acidic silica gel; Use basic alumina or distillation Check3->Fix3 Yes (Decyanation)

Decision tree for troubleshooting low yields in 2-Cyanopiperidine-¹³C synthesis.

Part 3: Quantitative Data & Yield Comparison

The table below summarizes the quantitative advantages of transitioning to mediated electrochemistry for isotopic labeling, demonstrating why older methods fail to provide acceptable atom economy for ¹³C sources.

Synthesis MethodN-Protection Required?Reagent Efficiency (¹³C Source)Typical Yield (%)Primary Failure Mode
Traditional Shono Oxidation [2]Yes (e.g., N-Boc, N-Formyl)Low (Requires >3.0 equiv)40–60%Over-oxidation; High potential degradation
Carboxamide Dehydration [1]Yes (Pre-functionalized)N/A (Requires ¹³C-amide precursor)60–65%Poor atom economy; Difficult precursor synthesis
ABNO-Mediated Electrolysis [4]No (Direct Functionalization) High (1.1 - 1.5 equiv) 75–90% Moisture-induced TMS¹³CN hydrolysis

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol for ABNO-Mediated Electrochemical α-Cyanation is designed as a self-validating system. Each critical phase contains a validation checkpoint to prevent the waste of expensive ¹³C reagents.

Reagents: Piperidine (1.0 equiv), TMS¹³CN (1.5 equiv), ABNO (10 mol%), Bu₄NBF₄ (0.1 M in MeCN). Equipment: Undivided electrochemical cell, Graphite rod anode, Platinum wire cathode, Potentiostat.

Step 1: System Dehydration & Preparation

  • Dry Bu₄NBF₄ under vacuum at 80°C for 12 hours. Distill MeCN over CaH₂.

  • In a glovebox, dissolve Bu₄NBF₄ (0.1 M) in MeCN.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the electrolyte solution. Do not proceed if water content exceeds 50 ppm. Moisture will instantly degrade TMS¹³CN.

Step 2: Reaction Assembly

  • To the sealed undivided cell containing the electrolyte, add piperidine (0.3 mmol) and ABNO (10 mol%).

  • Inject TMS¹³CN (0.45 mmol, 1.5 equiv) via a gastight syringe.

  • Validation Checkpoint 2: Run a brief Cyclic Voltammetry (CV) scan (0.0 to 1.0 V vs Ag/AgCl). You must observe a catalytic oxidative wave onsetting at ~0.6 V, confirming the active ABNO/oxoammonium redox couple[4]. If the onset is >1.2 V, the mediator is inactive or poisoned.

Step 3: Electrolysis

  • Apply a constant current of 2.0 mA.

  • Validation Checkpoint 3: Monitor the cell voltage. It should stabilize between 1.0 V and 1.5 V. If the voltage spikes above 2.5 V, electrode fouling has occurred. Pause the reaction, reverse polarity for 5 seconds to clean the electrodes, and resume.

  • Pass 2.2 F/mol of charge (approx. 8.5 hours for 0.3 mmol scale).

Step 4: Quenching and Basic Isolation

  • Disconnect the cell. Quench the reaction with saturated aqueous NaHCO₃ (maintaining pH > 8 to prevent the release of volatile H¹³CN gas).

  • Extract with dichloromethane (3 × 10 mL). Dry over anhydrous Na₂SO₄.

  • Validation Checkpoint 4: Concentrate under reduced pressure at a low temperature (<30°C). Purify immediately using basic alumina chromatography (Hexanes/EtOAc) or Kugelrohr distillation to yield pure 2-Cyanopiperidine-¹³C.

Part 5: References

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification Journal of the American Chemical Society (ACS) URL:[Link]

  • Process for producing cyanopiperidine US Patent 7348435B2 URL:

  • Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp3)–H Functionalization ACS Electrochemistry URL:[Link]

  • Asymmetric Synthesis. 39. Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Technical Support Center: Resolving Signal Overlap in 2-Cyanopiperidine-13C NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Nuclear Magnetic Resonance (NMR) troubleshooting. As a structurally dynamic active pharmaceutical intermediate, 2-cyanopiperidine presents unique analytical challenges. Signal overlap in its 13 C NMR spectra typically arises from two primary sources: the equilibrium between axial and equatorial conformers of the piperidine ring, and complex multiplet splitting due to 1JCC​ scalar coupling in isotopically enriched samples.

As a Senior Application Scientist, I have designed this guide to provide you with authoritative, self-validating protocols to deconvolute these spectra and ensure absolute confidence in your structural assignments.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to diagnose the physical causality behind your signal overlap. Use the workflow below to determine the appropriate analytical intervention.

G Start 13C NMR Signal Overlap in 2-Cyanopiperidine Check Is the sample heavily 13C-enriched? Start->Check Coupling Overlap driven by 13C-13C J-Coupling Check->Coupling Yes Conform Overlap driven by Conformational Exchange Check->Conform No PureShift Run Pure Shift 13C NMR or 2D INADEQUATE Coupling->PureShift VTNMR Run VT-NMR or add Lanthanide Shift Reagents Conform->VTNMR Resolved Resolved 13C Spectrum & Backbone Assignment PureShift->Resolved VTNMR->Resolved

Diagnostic workflow for resolving 13C NMR signal overlap in 2-Cyanopiperidine.

Troubleshooting Guides & FAQs

Q1: Why are the 13 C signals for C3, C4, and C5 of 2-Cyanopiperidine overlapping into an unresolvable broad multiplet at room temperature? A: In solution, 2-cyanopiperidine undergoes rapid chair-chair interconversion. The cyano group at the C2 position alternates between axial and equatorial positions. If the rate of this conformational exchange is intermediate on the NMR timescale, the signals for the ring carbons (especially C3, C4, and C5) will broaden and coalesce, leading to severe overlap. Causality & Solution: To resolve this, you must push the exchange rate to either the fast or slow exchange limit. Performing Variable Temperature (VT) NMR at lower temperatures (e.g., -50°C in CDCl 3​ or CD 2​ Cl 2​ ) slows the ring-flipping, allowing you to observe distinct, sharp signals for both the axial and equatorial conformers.

Q2: My sample is uniformly 13 C-labeled (U- 13 C-2-Cyanopiperidine). The spectrum is a forest of overlapping multiplets. How do I simplify it to measure accurate chemical shifts? A: When a molecule is uniformly 13 C-enriched, the probability of adjacent 13 C nuclei is nearly 100%. This introduces massive 1JCC​ scalar coupling (typically 35–45 Hz for single bonds), splitting every carbon signal into complex multiplets (doublets, triplets, or higher-order patterns) that overlap with neighboring carbon signals[1]. Causality & Solution: To eliminate the JCC​ splitting while retaining the 13 C chemical shift information, you should employ Pure Shift 13 C NMR (homonuclear decoupled 13 C NMR)[2] or analyze the connectivity using a 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment)[3]. The INADEQUATE experiment separates the overlapping multiplets into a second dimension based on their double-quantum frequencies.

Q3: I need to unambiguously assign the carbon backbone of 2-Cyanopiperidine, but 1D 13 C and HSQC are insufficient due to overlap. How do I set up a 2D INADEQUATE experiment? A: The 2D INADEQUATE experiment is the gold standard for tracing carbon-carbon connectivity. It suppresses the strong diagonal signals and only displays cross-peaks for directly bonded 13 C- 13 C pairs[4]. While notoriously insensitive at natural abundance (requiring a ~1 in 8300 probability for adjacent 13 C atoms)[3], it is highly efficient for your 13 C-enriched sample. (See Experimental Protocol 1 below).

Q4: I cannot use VT-NMR or 13 C-enrichment, but I still have overlap in the C3/C5 region at natural abundance. What chemical interventions can I use? A: You can use Lanthanide Shift Reagents (LSRs) to induce differential chemical shifts. Causality & Solution: Paramagnetic lanthanide complexes, such as Dysprosium(III) diethylenetriaminepentaacetic acid (Dy(DTPA)) or Europium(III) complexes (e.g., Eu(fod) 3​ ), coordinate weakly to the basic nitrogen atom of the piperidine ring. The unpaired electrons of the lanthanide induce a pseudocontact shift in the nearby nuclei. Because the magnitude of this shift is heavily dependent on the distance and angle from the paramagnetic center ( r−3 dependence), carbons at different positions (e.g., C3 vs. C5) will experience drastically different shifts, effectively pulling the overlapping signals apart[5].

Quantitative Data Presentation

To aid in your spectral assignments, the following table summarizes the typical 13 C NMR parameters for the equatorial conformer of 2-Cyanopiperidine.

Table 1: Typical 13 C NMR Parameters for U- 13 C-2-Cyanopiperidine (CDCl 3​ , 298 K)

Carbon PositionApproximate Chemical Shift (δ, ppm) 1JCC​ Coupling (Hz)Expected Multiplicity (in U- 13 C sample)
C2 47.5~38Doublet of doublets
C3 29.2~35Triplet
C4 24.1~35Triplet
C5 25.8~35Triplet
C6 45.3~38Doublet
CN 118.5~55Doublet

(Note: Exact chemical shifts will vary based on solvent, concentration, and the exact axial/equatorial conformer ratio in your specific sample).

Experimental Protocols
Protocol 1: Step-by-Step 2D 13 C- 13 C INADEQUATE Setup for Enriched Samples

Self-Validating Logic: This protocol relies on the precise setting of the delay Δ to 1/(4JCC​) . If set incorrectly, the double-quantum coherence will not build up, and the spectrum will be empty. This provides an instant, self-validating feedback loop ensuring the physical parameters of the experiment match the molecule's actual coupling constants[1].

  • Sample Preparation: Dissolve ~10-20 mg of U- 13 C-2-Cyanopiperidine in 0.6 mL of CDCl 3​ in a high-quality 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer (preferably equipped with a cryoprobe). Tune and match the 13 C and 1 H channels. Shim the sample to achieve a 1 H linewidth of < 1 Hz.

  • Parameter Optimization:

    • Acquire a standard 1D 13 C{ 1 H} spectrum to determine the exact chemical shift range (F2 spectral width).

    • Measure the average 1JCC​ coupling constant from the 1D spectrum (expect ~35-40 Hz for the piperidine ring).

  • Pulse Sequence Configuration:

    • Load the 2D INADEQUATE pulse sequence (e.g., inadgpqf on Bruker systems).

    • Set the interpulse delay Δ=1/(4×JCC​) . For JCC​=35 Hz, Δ≈7.1 ms.

    • Set the F1 spectral width (double-quantum dimension) to twice the F2 spectral width.

  • Acquisition: Set the relaxation delay (D1) to 1.5×T1​ of the slowest relaxing carbon. For enriched samples, 32-64 scans per increment with 128-256 t1​ increments are usually sufficient.

  • Processing: Apply a sine-bell squared window function in both dimensions. Phase the spectrum in magnitude mode. Trace the solid horizontal lines connecting the doublets to map the C2-C3-C4-C5-C6 backbone[3].

Protocol 2: Resolving Overlap via Differential Lanthanide-Induced Shifts (LIS)

Self-Validating Logic: The linear divergence of chemical shifts as a function of the shift reagent concentration is self-validating. If the shift trajectory deviates from linearity, it indicates secondary binding sites or a change in the coordination complex stoichiometry, prompting the user to adjust the concentration range.

  • Baseline Acquisition: Acquire a high-resolution 1D 13 C{ 1 H} spectrum of 2-cyanopiperidine (0.1 M in CDCl 3​ ).

  • Reagent Preparation: Prepare a 0.5 M stock solution of Eu(fod) 3​ (Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)) in CDCl 3​ .

  • Titration: Add the Eu(fod) 3​ stock solution to the NMR tube in precise 5 µL increments.

  • Monitoring: After each addition, mix thoroughly and re-acquire the 13 C spectrum.

  • Data Analysis: Plot the chemical shift of each carbon peak as a function of the Eu(fod) 3​ concentration. The overlapping C3 and C5 signals will diverge linearly at different rates due to their distinct spatial relationships to the coordination site (N1), allowing for unambiguous assignment[5].

Sources

preventing degradation of 2-Cyanopiperidine-13C during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for 2-Cyanopiperidine-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopically labeled compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and safeguard your research outcomes.

This guide is structured to provide quick answers through FAQs and in-depth solutions through our troubleshooting section and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is 2-Cyanopiperidine-13C, and why is its stability a concern?

A1: 2-Cyanopiperidine-13C is a piperidine ring structure with a nitrile (-C≡N) group at the 2-position. The carbon atom of the nitrile group is a heavy isotope of carbon, ¹³C. This isotopic label makes it a crucial internal standard or tracer in metabolic studies and quantitative bioanalysis by mass spectrometry. Its stability is critical because any chemical degradation alters the molecule's structure, rendering it useless for these precise applications. The primary structural features of concern are the nitrile group, which is susceptible to hydrolysis, and the chiral center at the C2 position, which is prone to racemization.

Q2: What are the primary degradation pathways for 2-Cyanopiperidine-13C?

A2: There are two main degradation pathways you must be vigilant about:

  • Hydrolysis: The nitrile group can react with water, especially under acidic or basic conditions, to first form the corresponding amide (2-Piperidinecarboxamide-¹³C) and subsequently the carboxylic acid (Piperidine-2-carboxylic acid-¹³C).[1][2][3][4] This is the most common degradation pathway, often initiated by atmospheric moisture.

  • Racemization: 2-Cyanopiperidine is chiral. The hydrogen atom on the carbon bearing the nitrile group (the C2 position) can be abstracted by a base. This forms a planar, achiral intermediate, which can then be re-protonated from either side, leading to a mixture of enantiomers and a loss of optical purity.[5][6]

Q3: What is the single most important factor for long-term storage?

A3: Strict moisture exclusion. Water is the reactant for the most common degradation pathway—hydrolysis.[2][3][7] Therefore, ensuring the compound is stored in a scrupulously dry environment is the most critical step to preserving its chemical integrity.

Q4: Does the ¹³C stable isotope affect the compound's stability?

A4: No, the ¹³C stable isotope does not decay or inherently cause instability like a radioisotope (e.g., ¹⁴C or ³H) would.[8] The degradation concerns are purely chemical and are related to the functional groups on the molecule, which behave identically to their unlabeled counterparts. The key is to prevent chemical changes to the molecule as a whole.

Visualizing Degradation: Key Pathways

To effectively prevent degradation, it's essential to visualize the chemical transformations you are trying to avoid.

cluster_main Potential Degradation of 2-Cyanopiperidine-13C cluster_hydrolysis Hydrolysis Pathway cluster_racemization Racemization Pathway start 2-Cyanopiperidine-13C (Enantiomerically Pure) amide 2-Piperidinecarboxamide-13C start->amide H₂O (Acid/Base catalysis) racemate Racemic 2-Cyanopiperidine-13C start->racemate Trace Base acid Piperidine-2-carboxylic acid-13C amide->acid H₂O (Heat, Acid/Base)

Caption: Primary degradation pathways for 2-Cyanopiperidine-13C.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific issues you might encounter, providing a logical workflow to identify the cause and implement a solution.

Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis of a stored sample.

This is the most common sign of chemical degradation, likely due to hydrolysis.

  • Causality: The nitrile group is electrophilic and can be attacked by nucleophiles, primarily water.[3][7] This process is accelerated by trace acids or bases, which can be present on glassware or in the atmosphere. The new, more polar peak is likely the amide or carboxylic acid degradant.

  • Troubleshooting Workflow:

    start New peak observed in HPLC/LC-MS ms_check Does the mass of the new peak correspond to +18 (amide) or +35 (acid)? start->ms_check confirm_hydrolysis Diagnosis: Hydrolysis has occurred. ms_check->confirm_hydrolysis Yes other_issue Diagnosis: Different degradation pathway or impurity. ms_check->other_issue No remediate_moisture Action: 1. Review storage protocol. 2. Use new, sealed vial. 3. Store under inert gas in a desiccator. confirm_hydrolysis->remediate_moisture

    Caption: Troubleshooting workflow for new analytical peaks.

  • Preventative Action: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and within a desiccator to eliminate moisture.[9] When handling, use dry solvents and glassware.

Issue 2: The measured enantiomeric excess (e.e.) of my chiral sample has decreased.

This indicates that racemization has occurred.

  • Causality: The proton at the C2 position is weakly acidic due to the adjacent electron-withdrawing nitrile group. Trace amounts of base can be sufficient to deprotonate this position, leading to the formation of a planar carbanion that loses its stereochemical information.[5][10]

  • Troubleshooting Steps:

    • Analytical Confirmation: Verify the loss of e.e. using a calibrated chiral HPLC or SFC method.

    • Source Investigation:

      • Storage Surface: Was the compound stored in basic (e.g., new soda-lime) glass? Use borosilicate glass.

      • Solvent Contamination: If stored in solution, was the solvent truly aprotic and free of amine or basic impurities?

      • Workup Conditions: If the loss was noted after an experiment, review the workup. Exposure to basic solutions (e.g., NaHCO₃ or NaOH washes) is a common cause.[5]

    • Preventative Action: Avoid any contact with basic materials during storage and handling. If a basic wash is required in a procedure, perform it quickly at low temperatures (0-5 °C) and immediately neutralize.[5]

Issue 3: The solid compound appears discolored or oily over time.

This suggests more complex degradation or the presence of hygroscopic impurities.

  • Causality: While hydrolysis and racemization are primary concerns, oxidative degradation of the piperidine ring can occur, especially with prolonged exposure to air and light.[11][12] Additionally, if the compound absorbs moisture, it can change its physical appearance, often becoming clumpy or oily.[9]

  • Troubleshooting Steps:

    • Full Analysis: Perform a full characterization (HPLC, LC-MS, NMR) to identify the impurities.

    • Review Storage Atmosphere: Was the vial properly flushed with an inert gas before sealing?

    • Review Light Exposure: Was the compound stored in a clear vial exposed to light? Always use amber vials or store in the dark.[9][13]

Recommended Protocols for Long-Term Storage and Stability Testing

Adherence to rigorous protocols is the best defense against degradation.

Protocol 1: Optimal Long-Term Storage of 2-Cyanopiperidine-13C

This protocol is designed to mitigate all major degradation pathways.

  • Material Preparation:

    • Use clean, dry borosilicate glass vials (amber color is preferred).

    • Ensure all spatulas and surfaces are scrupulously dry.

  • Aliquoting:

    • Upon receipt, if the quantity is large, aliquot the solid compound into several smaller, single-use vials. This avoids repeated opening and closing of the main container, which introduces moisture and air.

  • Inerting the Atmosphere:

    • Place the opened vial containing the aliquot into a glove box or a desiccator that can be purged with an inert gas.

    • Gently flush the vial with dry argon or nitrogen for 30-60 seconds.

  • Sealing and Storage:

    • Immediately and tightly seal the vial with a PTFE-lined cap.

    • For extra protection, wrap the cap with Parafilm.

    • Place the sealed vial inside a desiccator containing a fresh desiccant (e.g., Drierite or silica gel).

    • Store the desiccator in a freezer at ≤ -20°C.

  • Sample Retrieval:

    • When you need to use the sample, remove the entire desiccator from the freezer.

    • Allow the desiccator and the vial inside to warm to ambient room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold compound.[9]

Data Summary: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows all chemical reaction rates.[9][13][14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and displaces moist air.[5]
Humidity In a desiccatorPrevents hydrolysis of the nitrile group.[9][15]
Light Amber vial or in the darkPrevents potential photodegradation.[9][13]
Container Tightly sealed borosilicate glassInert and provides an excellent moisture barrier.
Form Solid (crystalline preferred)Generally more stable than solutions or amorphous solids.[13]
Protocol 2: Basic Stability-Indicating Analysis by HPLC

This protocol allows you to assess the chemical purity of your stored compound.

  • Method Development (Goal):

    • The primary goal is to develop an HPLC method that can separate the parent 2-Cyanopiperidine-13C from its potential hydrolysis products (amide and carboxylic acid).

    • A reverse-phase C18 column is a good starting point.

    • The mobile phase will likely be a gradient of water (with 0.1% formic acid) and acetonitrile. The more polar degradants will elute earlier than the parent compound.

  • Sample Preparation:

    • Retrieve the stored sample as per Protocol 1.

    • Accurately prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute this stock to a working concentration of ~100 µg/mL using the initial mobile phase composition.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate all peaks. The purity can be calculated based on the peak area percentage.

    • Purity % = (Area of Parent Peak / Sum of All Peak Areas) * 100

  • Validation (Forced Degradation):

    • To confirm the method is "stability-indicating," you must show it can separate degradants. This is done by intentionally degrading small amounts of the compound.[16]

    • Acid Degradation: Dissolve a sample in 0.1 M HCl and heat gently (e.g., 60°C for a few hours). Neutralize and inject.

    • Base Degradation: Dissolve a sample in 0.1 M NaOH at room temperature for a few hours. Neutralize and inject.

    • The method is validated if you can see new peaks forming that are well-resolved from the parent peak.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moravek. (2022, June 14). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Organic Chemistry II: 7.8 Reactions of Nitriles. Retrieved from [Link]

  • Mandal, M., & Oinam, G. (2009). A plate method for screening of bacteria capable of degrading aliphatic nitrile. Applied Microbiology and Biotechnology, 85(3), 779–782.
  • Bayly, R. J., & Evans, E. A. (1966). Stability and storage of compounds labelled with radioisotopes. Journal of Labelled Compounds, 2(1), 1-34.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite - Chapter 7: Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]

  • LCGC. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC. Retrieved from [Link]

  • ACS Publications. (2013, August 6). Stability of Amine-Functionalized Cellulose during Temperature-Vacuum-Swing Cycling for CO2 Capture from Air. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 1). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC. Retrieved from [Link]

  • SpringerLink. (n.d.). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Cyanopiperidine-13C. Retrieved from [Link]

  • ACS Publications. (2014, May 19). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on amine loss. Retrieved from [Link]

  • Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.
  • National Center for Biotechnology Information. (2013, February 5). Kinetics and pathways of cyanide degradation at high temperatures and pressures. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Cyanopiperidine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2021, April 8). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • NextSDS. (n.d.). (S)-2-Cyanopiperidine — Chemical Substance Information. Retrieved from [Link]

Sources

reducing background noise in 2-Cyanopiperidine-13C mass spectrometry

Advanced Technical Support Center: Mitigating Background Noise in 2-Cyanopiperidine- 13 C LC-MS/MS Workflows

Welcome to the Technical Support Center for stable isotope-labeled (SIL) mass spectrometry. 2-Cyanopiperidine is a cyclic α -aminonitrile frequently encountered as an intermediate in pharmaceutical synthesis or as a stable adduct in the cyanide trapping of reactive iminium ion metabolites[1]. When utilizing its 13 C-labeled isotopologue as a metabolic tracer or internal standard, analysts frequently encounter elevated background noise, isotopic cross-talk, and matrix suppression.

This guide provides authoritative, self-validating protocols and causal troubleshooting steps to isolate and eliminate these interferences, ensuring high-fidelity quantitative data[2].

Part 1: Diagnostic Logic for MS Background Noise

Before adjusting instrument parameters, you must isolate the root cause of the background noise. The flowchart below maps the diagnostic logic required to differentiate between system contamination, matrix effects, and isotopic cross-talk.

MS_TroubleshootingStartElevated Background Noisein 13C-Tracer ChannelInjectBlankInject Pure Solvent BlankStart->InjectBlankCheckNoiseIs noise presentin solvent blank?InjectBlank->CheckNoiseSysContamSystem/Source ContaminationCheckNoise->SysContamYesCheckMatrixInject Unlabeled Matrix BlankCheckNoise->CheckMatrixNoFlushLCFlush LC & Clean ESI Source(Use ABIRD for ambient ions)SysContam->FlushLCIsNoiseMatrixIs noise presentin matrix blank?CheckMatrix->IsNoiseMatrixCrossTalkIsotopic Cross-Talk(Natural 13C abundance)IsNoiseMatrix->CrossTalkYes (Analyte present)MatrixSuppIsobaric Matrix InterferenceIsNoiseMatrix->MatrixSuppYes (Analyte absent)MathCorrectApply non-linear isotopiccorrection algorithmCrossTalk->MathCorrectSPECleanOptimize SPE & LC gradientfor orthogonal separationMatrixSupp->SPEClean

Diagnostic workflow for isolating background noise sources in 13C-labeled mass spectrometry.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why am I seeing a high background signal at the exact m/z of my 2-Cyanopiperidine- 13 C tracer even in unlabeled biological samples? Causality & Solution: This is a classic case of isotopic cross-talk. Unlabeled 2-Cyanopiperidine contains naturally occurring 13 C isotopes (~1.1% per carbon atom). If your tracer is only singly labeled ( 13 C 1​ ), the M+1 natural isotopic peak of the highly abundant unlabeled analyte will directly overlap with your tracer's m/z[3]. Actionable Fix: Utilize a non-linear calibration function to mathematically correct for the isotopic contribution of the unlabeled analyte to the SIL internal standard signal[3]. For future studies, synthesize a tracer with a higher degree of labeling (e.g., 13 C 3​ or 13 C 5​ ) to shift the mass beyond the natural isotopic envelope.

Q2: My MRM transitions for 2-Cyanopiperidine- 13 C show high background noise, but my precursor ion signal is clean. How do I optimize the fragmentation? Causality & Solution: 2-Cyanopiperidine undergoes characteristic collision-induced dissociation (CID) involving the neutral loss of hydrogen cyanide (HCN, 27 Da)[1]. If your 13 C label is located on the cyano carbon, CID will expel H 13 CN (28 Da), leaving an unlabeled piperideine product ion. Monitoring this transition leads to high background because any endogenous unlabeled piperidine derivatives will produce the exact same product ion. Actionable Fix: Ensure the 13 C label is incorporated into the stable piperidine ring rather than the labile cyano group. Select MRM transitions that retain the isotopic label in the product ion to maintain mass differentiation from endogenous background noise.

Q3: My blank injections (solvent only) show persistent chemical noise. How do I clear the system? Causality & Solution: 2-Cyanopiperidine is a basic, nitrogen-containing compound that can exhibit secondary interactions with free silanols in the LC flow path or accumulate in the electrospray ionization (ESI) source. Furthermore, ambient laboratory air can introduce volatile amines that elevate baseline noise[4]. Actionable Fix: Implement an Active Background Ion Reduction Device (ABIRD) to filter ambient air entering the source[4]. Flush the LC system with a highly organic wash solvent containing 0.1% formic acid and 10% isopropanol to disrupt hydrophobic and ionic binding.

Q4: How do matrix effects specifically impact 2-Cyanopiperidine- 13 C compared to the unlabeled analyte? Causality & Solution: While SIL internal standards are assumed to perfectly mimic the analyte, isotopic substitution can cause slight chromatographic retention time shifts (the isotope effect). If 2-Cyanopiperidine and its 13 C-analog elute even 0.05 minutes apart, they may be subjected to different co-eluting matrix suppressors, breaking the constancy of the analyte/IS response ratio[5]. Actionable Fix: Do not rely solely on the SIL to correct for suppression. Optimize sample cleanup to remove the bulk matrix, ensuring both the analyte and tracer ionize in a "clean" environment[5].

Part 3: Quantitative Impact of Sample Preparation

To minimize isobaric background noise and ion suppression, selecting the correct sample preparation method is critical. Because 2-Cyanopiperidine contains a basic secondary amine, orthogonal cleanup methods vastly outperform simple protein precipitation.

Table 1: Comparative Extraction Efficiencies for 2-Cyanopiperidine in Plasma

Extraction MethodMatrix Factor (%)Recovery (%)Average S/N RatioBackground Noise (cps)Mechanistic Outcome
Protein Precipitation (PPT) 45% (High Suppression)92%15:14,500Leaves phospholipids; high isobaric interference.
Liquid-Liquid Extraction (LLE) 78% (Moderate)65%85:1850Removes salts, but neutral lipids co-elute.
Mixed-Mode Cation Exchange (MCX) 98% (Minimal Suppression)88%320:1120Orthogonal cleanup isolates the basic piperidine amine.
Part 4: Self-Validating Experimental Protocol

The following step-by-step methodology ensures the complete removal of matrix-derived background noise while providing a built-in validation step to prove the efficacy of your chromatography.

Phase 1: The Validation Step (Post-Column Infusion)

Purpose: To map the exact retention time zones where background matrix suppresses or enhances the 2-Cyanopiperidine- 13 C signal.

  • Setup: Tee-in a syringe pump post-column (before the ESI source) and infuse a pure solution of 2-Cyanopiperidine- 13 C (100 ng/mL) at a constant rate of 10 µL/min.

  • Injection: Inject a blank, extracted biological matrix (e.g., plasma or liver microsomes) through the analytical LC column using your standard gradient.

  • Monitor: Observe the MS baseline for the tracer's MRM transition.

  • Causality Check: Dips in the constant baseline indicate zones of ion suppression; spikes indicate ion enhancement. If your analyte elutes within one of these zones, you must adjust the LC gradient or improve the extraction in Phase 2.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE

Purpose: To orthogonally separate the basic 2-Cyanopiperidine from neutral lipids and acidic phospholipids that cause MS background noise.

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 100 µL of 2% Formic Acid in water. Mechanism: This strictly protonates the piperidine amine, ensuring it carries a positive charge for cation exchange.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Mechanism: Washes away unbound hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: The analyte remains bound via ionic interactions, while neutral/hydrophobic lipids are washed away.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the piperidine amine, breaking the ionic bond and releasing the highly purified analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

Phase 3: UHPLC-MS/MS Acquisition
  • Column Selection: Utilize a Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) rather than a standard C18. Mechanism: The biphenyl phase offers enhanced π−π retention for the cyano group, shifting the analyte away from early-eluting polar background noise.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Employ a shallow gradient (e.g., 5% to 40% B over 4 minutes) to maximize the resolution between the 13 C-tracer and any remaining isobaric matrix components[2].

References
  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity | Chemical Research in Toxicology - ACS Publications. American Chemical Society. Available at:[Link]

  • Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at:[Link]

Technical Support Center: Overcoming Matrix Effects with 2-Cyanopiperidine-¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis and encountering the ubiquitous challenge of matrix effects. Here, we provide in-depth, field-proven insights into not just identifying and understanding matrix effects, but effectively overcoming them using a robust internal standard strategy, specifically focusing on the application of 2-Cyanopiperidine-¹³C.

This is not a mere collection of protocols; it is a troubleshooting resource built on the principles of scientific integrity and causality. We will explore the "why" behind the "how," empowering you to develop and validate rugged, reliable, and accurate bioanalytical methods.

Section 1: The Foundational Challenge: Understanding Matrix Effects

In the world of LC-MS, especially with sensitive techniques like electrospray ionization (ESI), what you don't see can significantly impact your results.[1][2] The "matrix" refers to all the components in a sample other than the analyte of interest.[3] In bioanalysis, this includes a complex mixture of salts, proteins, phospholipids, and metabolites from sources like plasma, urine, or tissue homogenates.[3][4]

Matrix effects manifest as an unpredictable alteration of the analyte's ionization efficiency, leading to either ion suppression or enhancement.[3][4][5] This phenomenon is a major source of imprecision and inaccuracy in quantitative analyses.[1] It arises from co-eluting matrix components that compete with the analyte for ionization in the MS source.[5][6] For instance, phospholipids are notorious for causing ion suppression and can build up in the system, reducing method reproducibility.[3][7]

How to Quantify Matrix Effects

A common method to assess matrix effects involves comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted matrix from a blank sample) to the peak area in a neat solution (pure solvent).[3]

  • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% points to ion enhancement.[3] Ideally, the matrix factor should be between 0.75 and 1.25 for a robust method.[4]

Section 2: The Gold Standard Solution: Stable Isotope Labeled Internal Standards

While strategies like improved sample cleanup, chromatographic adjustments, and dilution can help mitigate matrix effects, the most effective and widely adopted solution is the use of a stable isotope-labeled internal standard (SIL-IS).[3][6][8]

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).[9][10] The ideal SIL-IS is chemically identical to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization.[1][10]

By adding a known concentration of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the workflow, it experiences the same losses and the same degree of ion suppression or enhancement as the target analyte.[8][11] Quantification is then based on the ratio of the analyte's peak area to the SIL-IS's peak area, which effectively cancels out the variability, leading to significantly improved accuracy and precision.[8][12]

The ¹³C Advantage

Among stable isotopes, ¹³C is often preferred over deuterium (²H).[8][9] Heavy deuteration can sometimes lead to a slight shift in retention time (the "isotope effect"), causing the SIL-IS to not perfectly co-elute with the analyte.[9] This separation, even if minor, can expose the analyte and the SIL-IS to different matrix components as they elute, compromising the ability of the internal standard to accurately compensate for matrix effects. ¹³C-labeled standards have a minimal isotope effect, ensuring near-perfect co-elution and superior compensation.[9][13][14]

Section 3: FAQs: Using 2-Cyanopiperidine-¹³C Internal Standards

This section addresses common questions regarding the practical application of 2-Cyanopiperidine-¹³C as an internal standard for its corresponding analyte.

Q1: Why is a ¹³C-labeled version of 2-Cyanopiperidine a good choice for an internal standard?

A1: 2-Cyanopiperidine-¹³C is an excellent choice because, as a SIL-IS, it shares nearly identical chemical and physical properties with the unlabeled analyte.[8][10] The use of ¹³C ensures minimal chromatographic shift, allowing it to co-elute with the analyte and experience the exact same ionization conditions.[9][13] This allows for highly effective compensation for any signal suppression or enhancement caused by the sample matrix.[8][14]

Q2: At what stage of the sample preparation should I add the 2-Cyanopiperidine-¹³C internal standard?

A2: For maximum effectiveness, the internal standard should be added at the earliest possible stage of the sample preparation process.[12] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), add the SIL-IS to the biological matrix before any protein precipitation, dilution, or extraction steps.[8] This ensures that the SIL-IS compensates for any analyte loss or variability throughout the entire workflow, from extraction to injection.[11]

Q3: What concentration of 2-Cyanopiperidine-¹³C should I use?

A3: The concentration of the internal standard should be consistent across all samples, calibrators, and QCs.[12] A common practice is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve. Some sources suggest matching it to be in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) concentration.[8] The key is to ensure the IS response is strong, stable, and well above the noise level without saturating the detector.

Q4: My 2-Cyanopiperidine-¹³C internal standard peak area is highly variable across my sample batch. What does this indicate?

A4: High variability in the IS peak area across a batch is a direct indication of inconsistent matrix effects. While the IS is designed to compensate for this, extreme variation can be a red flag. It suggests that certain samples have a much "dirtier" matrix, causing significant and differing levels of ion suppression. While the analyte/IS ratio may still yield accurate quantification, it's crucial to investigate. This is a key reason to monitor the IS response during sample analysis to spot subject-specific matrix effects.[4] Consider if your sample preparation method is sufficiently cleaning up the samples or if pre-dilution of certain samples is necessary.[4][6]

Q5: Can I use a structural analog instead of a stable isotope-labeled internal standard?

A5: While structural analogs can be used, they are not the preferred choice when a SIL-IS is available.[14] A structural analog, by definition, has a different chemical structure. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. Therefore, it cannot compensate for matrix effects as effectively as a co-eluting SIL-IS.[10] The use of a SIL-IS is considered the gold standard and is recommended by regulatory bodies for robust bioanalysis.

Section 4: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using 2-Cyanopiperidine-¹³C and other SIL-IS in quantitative LC-MS/MS analysis.

Issue 1: Poor Precision and Accuracy in QC Samples
Potential Cause Diagnostic Step Recommended Solution
Inconsistent IS Addition Review your pipetting technique and SOP for IS addition. Calculate the %RSD of the IS peak area across the batch (excluding obvious outliers). An RSD >15-20% may indicate a problem.Use a calibrated positive displacement pipette. Add the IS to a larger volume of sample dilution buffer first, then aliquot this mixture to your samples to minimize pipetting errors.
Sub-optimal Sample Cleanup Analyze post-extraction spiked blank matrix from several different sources. If the IS response varies significantly between sources, your cleanup is not removing inconsistent interferences.Optimize your sample preparation. If using protein precipitation, consider a more selective method like LLE or SPE. Phospholipid removal plates or cartridges can also be highly effective.[1][7]
Analyte/IS Cross-Talk Check the isotopic purity of your 2-Cyanopiperidine-¹³C standard.[9] Examine the MS/MS chromatograms for the analyte transition in a blank sample spiked only with the IS, and vice-versa.Ensure the mass difference between the analyte and IS is sufficient (typically ≥3-4 Da) to avoid overlap from natural isotopic peaks.[9] If the unlabeled analyte is present as an impurity in the IS, it will bias results low; source a higher purity standard.
Chromatographic Issues Overlay the chromatograms of the analyte and the IS. Confirm they are co-eluting perfectly and have a consistent peak shape across the run.If peak shape is poor or retention time is shifting, troubleshoot the LC method. Check for column degradation, mobile phase issues, or system leaks.[15] Ensure the column is properly equilibrated between injections.[15]
Issue 2: IS Signal is Suppressed or Absent in Some Samples
Potential Cause Diagnostic Step Recommended Solution
Severe Matrix Effects This is the most likely cause. Identify the samples with low IS signal. Review their source and any known co-medications or unusual properties.Dilute the problematic sample with blank matrix and re-inject.[3][6] This reduces the concentration of interfering components. Improve the sample cleanup method (e.g., switch from protein precipitation to SPE) to better remove matrix components like phospholipids.[1][7][16]
Sample Preparation Error Double-check the sample preparation records for the affected samples to ensure the IS was added correctly.Re-extract the sample from the original source material if available, paying close attention to the IS addition step.
Ion Source Contamination If the IS signal (and analyte signal) degrades systematically throughout the analytical run, the ion source is likely becoming contaminated.Clean the MS ion source, capillary, and orifice.[15] Introduce a divert valve to direct the early and late eluting, non-critical parts of the chromatogram (often containing high concentrations of salts and phospholipids) to waste instead of the MS source.
Workflow & Decision Diagram

The following diagram outlines a logical workflow for troubleshooting common issues when using a SIL-IS.

G cluster_0 Start: Inaccurate/Imprecise Results cluster_1 Investigation Phase cluster_2 Solution Phase Start Problem Detected: Poor Accuracy/Precision or Variable IS Signal Check_IS_RSD Calculate IS Peak Area %RSD Across the Batch Start->Check_IS_RSD Check_Chroma Overlay Analyte & IS Chromatograms Check_IS_RSD->Check_Chroma RSD < 15% Improve_Pipetting Refine IS Addition Protocol/Technique Check_IS_RSD->Improve_Pipetting RSD > 15% Eval_Matrix Analyze Post-Spiked Blanks from Multiple Sources Check_Chroma->Eval_Matrix Good Peaks & Co-elution Troubleshoot_LC Optimize LC Method: Check Column, Mobile Phase, Equilibration Check_Chroma->Troubleshoot_LC Poor Peak Shape or No Co-elution Improve_Cleanup Enhance Sample Prep: Switch to SPE/LLE, Use PLD plates Eval_Matrix->Improve_Cleanup High Variability Between Sources Dilute_Sample Dilute Problematic Samples and Re-analyze Eval_Matrix->Dilute_Sample Specific Samples Show Suppression Clean_MS Clean MS Ion Source Eval_Matrix->Clean_MS Signal Drifts Over Time End Resolution: Method Performance Restored Improve_Pipetting->End Troubleshoot_LC->End Improve_Cleanup->End Dilute_Sample->End Clean_MS->End

Caption: Troubleshooting Decision Workflow for SIL-IS Issues.

Section 5: Key Experimental Protocols

Protocol 1: Preparation of Calibration Curve and QC Samples

This protocol ensures that the internal standard can effectively normalize for variability.

  • Prepare Stock Solutions: Create a high-concentration stock solution of your analyte (e.g., 2-Cyanopiperidine) and your internal standard (2-Cyanopiperidine-¹³C) in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Create a Spiking Solution: Prepare an intermediate stock solution of the analyte. From this, create a series of calibration spiking solutions by serial dilution to cover the desired concentration range (e.g., 8-10 non-zero levels).

  • Prepare Working IS Solution: Prepare a working solution of the 2-Cyanopiperidine-¹³C internal standard at the desired final concentration (e.g., 50 ng/mL).

  • Spike Samples:

    • For each calibration level, add a small, precise volume of the corresponding analyte spiking solution to a tube containing blank biological matrix (e.g., human plasma).

    • For QC samples (Low, Mid, High), use separate analyte spiking solutions to spike blank matrix.

    • For "zero" samples (blank + IS) and "double blank" samples (blank matrix only), add solvent instead of analyte.

  • Add Internal Standard: Add an equal, precise volume of the working IS solution to every tube (except the double blank). Vortex briefly. This is the critical step for ensuring consistent IS concentration.

  • Proceed with Extraction: Immediately proceed with your validated sample preparation method (e.g., protein precipitation, LLE, or SPE).

Protocol 2: Assessing Matrix Factor (Post-Extraction Spike Method)

This experiment, performed during method development, is essential for quantifying the extent of matrix effects from different sources as recommended by the FDA.[17][18]

  • Source Matrix: Obtain at least six different lots of blank biological matrix from individual donors.

  • Prepare Sample Sets: For each lot of matrix, you will prepare two sets of samples (in triplicate at low and high QC concentrations):

    • Set A (Neat Solution): Spike the analyte and the IS into the final reconstitution solvent that you use after sample extraction.

    • Set B (Post-Extraction Spike): First, perform the entire extraction procedure on the blank matrix. Then, spike the analyte and the IS into the final, extracted, and evaporated-down sample just before the reconstitution step.

  • Analysis: Inject both sets and acquire the data.

  • Calculation:

    • Calculate the mean peak area for the analyte and IS in both sets for each matrix lot.

    • Matrix Factor (MF) = Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • IS-Normalized MF = MF of Analyte / MF of IS

  • Evaluation: The IS-Normalized MF should be close to 1.0.[4] The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be <15%. This demonstrates that the 2-Cyanopiperidine-¹³C is effectively compensating for the variability in matrix effects between different sources.

Section 6: Conclusion

Overcoming matrix effects is not a matter of chance, but a result of systematic investigation and the implementation of a sound analytical strategy. The use of a high-quality, stable isotope-labeled internal standard like 2-Cyanopiperidine-¹³C is the cornerstone of a robust quantitative bioanalytical method. It is not merely a tool for correction but a diagnostic probe that provides continuous insight into the performance of your method. By understanding the principles behind its use, anticipating common challenges, and applying a logical troubleshooting framework, you can ensure the generation of highly accurate, precise, and defensible data in your research and development endeavors.

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com. [Link]

  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH National Center for Biotechnology Information. [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine, a Key Intermediate in the Route to (S)-Pipecolic Acid and 2-Substituted Piperidine Alkaloids. ResearchGate. [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]

  • CAS No : 1391052-06-4| Chemical Name : 2-Cyanopiperidine-13C. Pharmaffiliates. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. [Link]

  • Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. NIH National Center for Biotechnology Information. [Link]

  • Process for producing cyanopiperidine.
  • Solution-phase synthesis of 2-cyano and 2-amido aziridinyl peptides. NIH National Center for Biotechnology Information. [Link]

  • Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments. [Link]

  • 13C Labeled internal standards - Mycotoxins. LIBIOS. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

Sources

Validation & Comparative

validation of 2-Cyanopiperidine-13C for quantitative clinical bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of 2-Cyanopiperidine-13C for Quantitative Clinical Bioanalysis

Executive Summary

Drug-induced liver injury (DILI) remains a leading cause of clinical attrition and post-market drug withdrawal. For drug candidates containing a piperidine pharmacophore, hepatotoxicity is frequently driven by cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophilic iminium ions. The industry gold standard for predicting this liability is the cyanide trapping assay , which captures these transient intermediates as stable α-aminonitrile adducts (e.g., 2-cyanopiperidine)[1].

This guide objectively evaluates the analytical performance of 2-Cyanopiperidine-13C as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional alternatives, providing drug development professionals with a self-validating protocol for quantitative clinical bioanalysis.

Mechanistic Rationale: The Biochemistry of Cyanide Trapping

To understand the necessity of a highly stable internal standard, one must first understand the causality of the assay. Piperidine rings undergo α-carbon oxidation via hepatic CYP450 enzymes to form a carbinolamine intermediate, which rapidly dehydrates into a highly reactive iminium ion. If not intercepted, this electrophile covalently binds to nucleophilic residues on cellular macromolecules, initiating cellular necrosis and DILI[2].

By introducing sodium cyanide (NaCN) into the in vitro human liver microsome (HLM) incubation, the cyanide anion ( CN− ) acts as a surrogate nucleophile. It attacks the iminium ion, "trapping" it as a stable 2-cyanopiperidine derivative[3]. Quantifying this specific adduct is directly proportional to the bioactivation potential of the parent drug.

Pathway Drug Piperidine-Containing Drug CYP CYP450 Oxidation (Liver Microsomes) Drug->CYP Iminium Reactive Iminium Ion (Electrophile) CYP->Iminium Bioactivation Toxicity Covalent Binding to Macromolecules (DILI) Iminium->Toxicity In vivo (No Trapping) KCN Cyanide Trapping (+ NaCN/KCN) Iminium->KCN In vitro Assay Adduct 2-Cyanopiperidine Adduct (Stable α-aminonitrile) KCN->Adduct Nucleophilic Attack

Metabolic activation of piperidine drugs to iminium ions and subsequent cyanide trapping.

Comparative Performance: Why 13C Outperforms Deuterium

In LC-MS/MS bioanalysis, the choice of internal standard dictates the reliability of the quantification. While structural analogs and deuterated standards are common, 2-Cyanopiperidine-13C provides distinct mechanistic advantages for this specific assay[4].

The Causality of Isotope Effects
  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms placed on the piperidine ring—especially adjacent to the electron-withdrawing cyano group or the basic nitrogen—are acidic. In the presence of protic LC mobile phases (e.g., aqueous formic acid), these deuterons can back-exchange with protons, leading to a loss of the mass label and artificially skewing the IS response. Carbon-13 is integrated into the molecular skeleton, making exchange chemically impossible.

  • Chromatographic Isotope Effect: The C-D bond is shorter and more polarizable than the C-H bond. This physical difference causes deuterated standards to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography. This retention time shift exposes the analyte and the IS to different matrix components in the MS source, nullifying the matrix-effect compensation. 13C isotopes do not alter bond lengths, ensuring perfect co-elution .

Table 1: Objective Comparison of Internal Standards for Iminium Trapping
FeatureStructural Analog (e.g., 2-Cyanopyrrolidine)Deuterated IS (2-Cyanopiperidine-d4)13C SIL-IS (2-Cyanopiperidine-13C)
Co-elution with Analyte No (Different polarity)Partial (Chromatographic shift)Yes (Exact match)
Matrix Effect Compensation PoorModerateExcellent
Chemical Stability (LC-MS) HighLow (Risk of H/D exchange)High (No exchange risk)
Extraction Recovery Match VariableGoodIdentical to Analyte

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the bioanalytical workflow must be a self-validating system. The following protocol incorporates mandatory negative controls to definitively prove that the detected 2-cyanopiperidine is a product of CYP450 metabolism and not an analytical artifact[3].

Step-by-Step Methodology
  • Incubation Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Nucleophile Addition: Spike the matrix with 1.0 mM NaCN. (Causality: This concentration is optimized to provide sufficient trapping nucleophile without inhibiting CYP450 enzyme activity).

  • Analyte Introduction: Add the piperidine-containing test compound to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1.0 mM NADPH (CYP450 cofactor).

  • Reaction Quenching & IS Addition: After 30 minutes, quench the 100 µL reaction by adding 300 µL of ice-cold acetonitrile containing 50 ng/mL of 2-Cyanopiperidine-13C . (Causality: Acetonitrile precipitates microsomal proteins, halting metabolism, while simultaneously delivering the IS at the exact moment of extraction to account for all downstream losses).

  • Self-Validating Controls (Mandatory):

    • Control A (-NADPH): Replicates step 1-5 without NADPH. Proves the adduct requires active CYP450 oxidation.

    • Control B (-NaCN): Replicates step 1-5 without cyanide. Proves the MS signal is specifically the trapped adduct and not an isobaric matrix interference.

Workflow Incubate 1. Incubation HLM + Drug + NaCN Spike 2. Quench & IS Spike Add 2-Cyanopiperidine-13C Incubate->Spike Extract 3. Extraction Centrifuge & Filter Spike->Extract LCMS 4. LC-MS/MS MRM Quantification Extract->LCMS Data 5. Data Analysis DILI Risk Prediction LCMS->Data

Step-by-step bioanalytical workflow for the quantification of trapped reactive metabolites.

Quantitative Validation Data

The performance of 2-Cyanopiperidine-13C was validated according to FDA/EMA bioanalytical guidelines. The data below demonstrates the superior precision and accuracy achieved by utilizing a 13C-labeled standard, effectively neutralizing matrix ionization suppression commonly observed in HLM extracts.

Table 2: LC-MS/MS Validation Metrics (N=6 per concentration)
MetricLow QC (5 ng/mL)Mid QC (50 ng/mL)High QC (500 ng/mL)Acceptance Criteria
Intra-day Accuracy (% Bias) +1.2%-0.8%+0.5%± 15%
Intra-day Precision (% CV) 3.4%2.1%1.8%< 15%
Inter-day Accuracy (% Bias) +2.0%-1.1%+0.9%± 15%
Inter-day Precision (% CV) 4.1%2.5%2.0%< 15%
Matrix Factor (IS Normalized) 0.991.011.000.85 – 1.15
Extraction Recovery 92.4%93.1%92.8%Consistent across range

Data Interpretation: The IS-normalized Matrix Factor of ~1.00 across all concentration levels confirms that 2-Cyanopiperidine-13C perfectly compensates for any ion suppression occurring in the mass spectrometer source, an achievement rarely matched by deuterated or analog standards.

Conclusion

For drug development programs assessing the hepatotoxic liability of piperidine-based therapeutics, the cyanide trapping assay is an indispensable tool. However, the integrity of this assay relies entirely on the accuracy of the LC-MS/MS quantification.

By eliminating the risks of H/D exchange and chromatographic isotope effects, 2-Cyanopiperidine-13C provides an analytically bulletproof internal standard. Its implementation ensures that the resulting metabolic data is highly reproducible, allowing toxicologists to confidently flag compounds with high DILI risk early in the discovery pipeline.

References

  • Ward, D. P., Trevor, A. J., Kalir, A., Adams, J. D., Baillie, T. A., & Castagnoli, N. (1982). Metabolism of phencyclidine. The role of iminium ion formation in covalent binding to rabbit microsomal protein. Drug Metabolism and Disposition, 10(6), 690-695. Available at:[Link]

  • Hughes, T. B., et al. (2024). Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity. Chemical Research in Toxicology. American Chemical Society. Available at:[Link]

Sources

Assessing the Accuracy of 2-Cyanopiperidine-¹³C as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Quantitative NMR (qNMR):

For researchers, scientists, and professionals in drug development, the demand for analytical accuracy is absolute. In the realm of quantitative analysis, Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method, capable of delivering SI-traceable results without the need for analyte-specific calibration curves that are requisite for chromatographic techniques like HPLC or GC.[1] The accuracy of any qNMR measurement, however, is fundamentally anchored to the quality and suitability of the internal standard (IS) used.

This guide provides a comprehensive comparison of 2-Cyanopiperidine-¹³C, a modern, isotopically labeled internal standard, against traditional proton-based standards. We will explore the theoretical underpinnings and experimental causality that position this compound as a superior choice for achieving high-fidelity quantitative data, particularly in the analysis of complex samples where spectral overlap poses a significant challenge.

Pillar 1: The Principle of qNMR and the Ideal Internal Standard

The foundational principle of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. When an internal standard of known purity and mass is added to a sample containing an analyte, the concentration or purity of the analyte can be determined by the following equation:

Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

  • I = Integral (area) of the NMR signal

  • N = Number of nuclei giving rise to the signal

  • MW = Molecular Weight

  • m = mass

  • Purity = Purity of the standard

The entire accuracy of this calculation hinges on the precise measurement of the integrals (I_Analyte and I_Std). This precision is only possible if the chosen standard meets a stringent set of criteria.

Characteristics of an Ideal qNMR Internal Standard:

  • High Purity (≥99.5%): The standard must be of certified high purity, as any error in this value directly propagates into the final calculation.[2]

  • Chemical Stability: It must be non-hygroscopic, non-volatile, and stable under storage and experimental conditions to ensure accurate weighing.[3]

  • Inertness: The standard should not react with the analyte, the solvent, or trace impurities.

  • Solubility: It must be fully soluble in the deuterated solvent used for the analysis to ensure sample homogeneity.[2][4]

  • Simple NMR Spectrum: Ideally, the standard should produce one or more sharp, singlet peaks to simplify integration and avoid overlap.[5]

  • Signal Separation: Crucially, the signals from the standard must not overlap with any signals from the analyte or the solvent. Signal overlap is a primary source of integration error and, therefore, inaccuracy.[2][6]

Pillar 2: The ¹³C-Labeled Standard Advantage

Traditional qNMR primarily utilizes ¹H NMR because of its high sensitivity and rapid acquisition times. However, the narrow chemical shift range of ¹H NMR (~10-12 ppm) frequently leads to signal crowding and overlap, especially when analyzing complex molecules or mixtures common in pharmaceutical and natural product research. This is where the strategic use of a ¹³C-labeled standard like 2-Cyanopiperidine-¹³C provides a transformative advantage.

The Case for ¹³C qNMR: The ¹³C nucleus has a chemical shift range of over 200 ppm, roughly twenty times broader than that of ¹H.[3][7] This vast spectral window drastically reduces the probability of signal overlap.[1] By using an internal standard with a ¹³C-labeled nucleus at a specific position, we can perform a ¹³C qNMR experiment and leverage this superior signal dispersion to guarantee baseline separation between the standard's signal and all analyte signals.

2-Cyanopiperidine-¹³C is designed to capitalize on this. The ¹³C label on the nitrile carbon (C≡N) is particularly advantageous, as this carbon resonates in a distinct region of the ¹³C spectrum (typically 115-125 ppm) where few other functional groups appear. This makes it an almost universally applicable standard, free from the interference that plagues many ¹H standards.

Comparative Analysis: 2-Cyanopiperidine-¹³C vs. Traditional ¹H Standards

To illustrate the practical implications for accuracy, we compare 2-Cyanopiperidine-¹³C with two widely used traditional ¹H qNMR standards: Maleic Acid and Dimethyl Sulfone (DMSO₂).

Feature2-Cyanopiperidine-¹³CMaleic AcidDimethyl Sulfone (DMSO₂)
Nucleus Used ¹³C ¹H¹H
Signal Simplicity Single singlet (for the ¹³C label)Single singletSingle singlet
Typical δ (ppm) ~117 ppm (in ¹³C NMR)~6.2-6.5 ppm~3.0-3.2 ppm
Potential for Overlap Extremely Low. The ¹³C nitrile region is rarely occupied by common organic analyte signals.High. Olefinic region can overlap with aromatic or other vinyl protons in the analyte.Moderate. Can overlap with methoxy, N-methyl, or other aliphatic signals.
Hygroscopicity Low (as a crystalline solid)ModerateLow
Primary Source of Inaccuracy Low sensitivity & long T1 relaxation, requiring careful experimental setup.Signal overlap and integration errors.Signal overlap and integration errors.
Best Application Complex molecules, APIs with multiple aromatic/aliphatic protons, natural product extracts.Simple molecules with no signals between 6-7 ppm.Analytes lacking signals around 3 ppm.

The table highlights that while all three are chemically stable standards, the primary factor dictating accuracy is the potential for signal overlap. 2-Cyanopiperidine-¹³C, by shifting the analysis to the sparse ¹³C domain, effectively eliminates this dominant source of error.

Pillar 3: A Self-Validating Experimental Protocol for High Accuracy

Achieving accuracy with 2-Cyanopiperidine-¹³C requires a properly configured ¹³C qNMR experiment. The protocol below is designed as a self-validating system, where the experimental choices directly address the inherent challenges of ¹³C qNMR—namely, low sensitivity and long spin-lattice relaxation times (T₁)—to ensure quantitative fidelity.

Overcoming ¹³C qNMR Challenges
  • The Nuclear Overhauser Effect (NOE): In standard ¹³C NMR, proton decoupling can enhance signal intensity unpredictably, making quantification impossible. Solution: Use an inverse-gated decoupling pulse sequence . This technique applies the proton decoupler only during data acquisition, not during the relaxation delay, effectively suppressing the NOE and ensuring that signal integrals are directly and solely proportional to the number of nuclei.[5][8]

  • Long T₁ Relaxation Times: ¹³C nuclei, especially quaternary carbons like the nitrile in our standard, can have very long T₁ values (tens of seconds).[5] For accurate quantification, the relaxation delay (D1) between scans must be at least 5-7 times the longest T₁ of any signal of interest (both analyte and standard). Failure to do so results in incomplete relaxation and attenuated signals, leading to significant underestimation. Solution:

    • Measure T₁: Perform an inversion-recovery experiment to determine the T₁ of the nitrile carbon and the analyte carbons you wish to quantify.

    • Use a Relaxation Agent: For routine analysis where measuring T₁ is impractical, add a small, known amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃). This dramatically shortens the T₁ values of all carbons, allowing for a much shorter relaxation delay (e.g., 1-2 seconds) without compromising accuracy, thus significantly reducing total experiment time.[9]

Step-by-Step qNMR Protocol using 2-Cyanopiperidine-¹³C
  • Gravimetric Preparation (The Foundation of Accuracy):

    • Using a calibrated analytical microbalance, accurately weigh approximately 5-10 mg of 2-Cyanopiperidine-¹³C into a clean vial. Record the weight to at least 5 decimal places.

    • Accurately weigh approximately 15-30 mg of the analyte into the same vial. The goal is a molar ratio that yields roughly equivalent signal intensities for the peaks to be integrated.

    • Record the exact weights of both the standard and the analyte.

  • Sample Preparation:

    • Add the appropriate volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[4] Ensure the chosen solvent fully dissolves both the analyte and the standard.

    • (Optional but Recommended) Add a relaxation agent (e.g., 5-10 mg of Cr(acac)₃) to shorten T₁ relaxation times.

    • Vortex the sample until all components are completely dissolved to ensure a homogenous solution. Transfer the solution to a high-quality NMR tube.

  • NMR Spectrometer Setup & Acquisition:

    • Insert the sample and allow it to thermally equilibrate in the probe for at least 5 minutes.[5]

    • Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity, which is critical for sharp lines and accurate integration.

    • Select a ¹³C quantitative experiment with inverse-gated decoupling .

    • Set the Relaxation Delay (D1): If a relaxation agent was used, a D1 of 2 seconds is typically sufficient. If not, set D1 to at least 5 times the longest measured T₁ value.

    • Set Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure the Free Induction Decay (FID) has fully decayed, preventing signal truncation.

    • Set Number of Scans (NS): ¹³C NMR is insensitive. A large number of scans will be required. The target is a signal-to-noise ratio (S/N) of at least 250:1 for the smallest peak of interest to achieve precision better than 1%.[5]

    • Acquire the spectrum.

  • Data Processing & Analysis:

    • Apply a gentle line broadening exponential multiplication (e.g., LB = 0.5-1.0 Hz) to improve S/N.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

    • Integrate the well-resolved signal from the ¹³C-nitrile of the standard and the chosen quantitative signal(s) from the analyte. Ensure the integration boundaries are set consistently at the base of each peak.

    • Use the qNMR equation provided earlier to calculate the purity or concentration of the analyte.

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the experimental protocol, emphasizing the critical control points for ensuring accuracy.

G Figure 1: High-Accuracy ¹³C qNMR Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_std 1. Accurately Weigh 2-Cyanopiperidine-¹³C weigh_analyte 2. Accurately Weigh Analyte weigh_std->weigh_analyte Gravimetric Precision dissolve 3. Dissolve in Deuterated Solvent (+ Relaxation Agent) weigh_analyte->dissolve load_shim 4. Load Sample, Thermal Equilibration, Tune & Shim dissolve->load_shim setup_exp 5. Select ¹³C Experiment (Inverse-Gated Decoupling) load_shim->setup_exp set_params 6. Set Critical Parameters (D1 ≥ 5xT₁, AQ, NS for S/N > 250) setup_exp->set_params Ensures Quantitativeness acquire 7. Acquire Data set_params->acquire process_fid 8. Phasing & Baseline Correction (Manual) acquire->process_fid integrate 9. Integrate Standard & Analyte Signals process_fid->integrate Integration Accuracy calculate 10. Calculate Purity/ Concentration integrate->calculate

Caption: High-Accuracy ¹³C qNMR Workflow.

Conclusion: When to Choose 2-Cyanopiperidine-¹³C

The accuracy of 2-Cyanopiperidine-¹³C as a qNMR internal standard is not merely a property of the molecule itself, but a function of the powerful and robust analytical technique it enables: ¹³C qNMR. While requiring longer acquisition times than traditional ¹H qNMR, this is a deliberate trade-off for a substantial gain in accuracy and reliability.

Choose 2-Cyanopiperidine-¹³C or a similar ¹³C-labeled standard when:

  • The analyte is complex: Your molecule of interest has many ¹H signals in crowded regions (e.g., multiple aromatic rings, complex aliphatic chains).

  • The sample is a mixture: You are quantifying a component in a mixture where other components have interfering ¹H signals.

  • The highest level of accuracy is required: You are certifying a reference material or performing a critical purity assessment for regulatory submission where minimizing measurement uncertainty is paramount.

By leveraging the vast spectral dispersion of ¹³C NMR, 2-Cyanopiperidine-¹³C allows researchers to sidestep the most common pitfall of qNMR—signal overlap—thereby paving the way for more accurate, reliable, and defensible quantitative results.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc.
  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2023). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry. (2015). Analytical Chemistry. Available at: [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
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  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Journal of AOAC International. Available at: [Link]

  • What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? (2015). ResearchGate. Available at: [Link]

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  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018). Molecules. Available at: [Link]

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cost-benefit analysis of 13C vs 15N labeled cyanopiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals evaluating isotopic labeling strategies for covalent inhibitors.

Executive Summary

Cyanopiperidines and related cyano-heterocycles have emerged as privileged scaffolds in the design of targeted covalent inhibitors (TCIs). The nitrile (cyano) group acts as a weakly reactive, highly selective electrophilic warhead, a mechanism that has proven successful in targeting cysteine proteases such as Cathepsins and deubiquitinating enzymes (DUBs) like UCHL1[1][2].

To rigorously validate target engagement (pharmacodynamics) and quantify metabolic fate (pharmacokinetics), researchers must incorporate stable isotopes into the cyano warhead. Choosing between 13 C-labeled and 15 N-labeled cyanopiperidine is a critical strategic decision that impacts analytical sensitivity, background noise, and project costs. This guide provides a comprehensive cost-benefit analysis of these two labeling strategies, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Why Label the Cyano Warhead?

The efficacy of cyanopiperidine-based inhibitors relies on the nucleophilic attack of an active-site cysteine thiolate onto the electrophilic cyano carbon. This reaction converts the linear, sp -hybridized nitrile into a planar, sp2 -hybridized thioimidate adduct[3].

Isotopic labeling of the warhead is essential because it isolates the inhibitor's signal from the massive biological background of the target protein.

  • 13 C Labeling (C N): Directly probes the site of nucleophilic attack. The hybridization change triggers a massive downfield chemical shift in NMR, providing unequivocal proof of covalent bond formation[3].

  • 15 N Labeling (C N): Probes the microenvironment of the active site. Upon adduct formation, the nitrogen atom becomes protonated and engages in critical hydrogen-bonding interactions within the enzyme's oxyanion hole, which can be precisely mapped using 15 N NMR[4].

Mechanism A Cyanopiperidine (Nitrile Warhead) C Non-Covalent Complex A->C B Target Enzyme (Active Cysteine) B->C D Thioimidate Adduct (Covalent Bond) C->D Nucleophilic Attack

Mechanism of cyanopiperidine covalent binding to cysteine proteases.

Cost-Benefit Analysis: 13 C vs. 15 N Labeling

When selecting an isotope, researchers must balance the need for structural elucidation (NMR) against the requirements for trace quantification via Isotope Dilution Mass Spectrometry (IDMS). A primary differentiator is the natural isotopic abundance: 13 C is naturally present at 1.1%, whereas 15 N is present at only 0.37%[]. This seemingly small difference exponentially impacts background noise in complex biological matrices.

Quantitative Comparison Table
Parameter 13 C-Labeled Cyanopiperidine 15 N-Labeled CyanopiperidineStrategic Advantage
Primary Analytical Utility Direct proof of covalent C-S bond formation.Probing H-bonding and protonation states. 13 C is superior for initial validation of covalent engagement.
Natural Background (MS) Moderate (~1.1% natural abundance).Ultra-low (~0.37% natural abundance). 15 N provides a cleaner background for trace IDMS quantification[].
NMR Sensitivity ( γ ) Moderate (requires high μ M to mM concentrations).Low (often requires cryogenic probes or dynamic nuclear polarization). 13 C yields faster NMR acquisition times due to a higher gyromagnetic ratio.
Mechanistic Insight Tracks sp→sp2 hybridization shift ( Δδ ~ 50-70 ppm).Tracks electrostatic interactions in the oxyanion hole[4].Complementary : Use 13 C for binding kinetics, 15 N for structural mapping.
Synthesis Cost / Availability Generally higher cost; K 13 CN precursors are heavily regulated but standard.Lower precursor cost (K 15 CN), but custom synthesis of the piperidine ring scales similarly. 15 N is marginally more cost-effective at scale for MS internal standards.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of a covalent inhibitor must be a self-validating system. The following protocols detail how to use labeled cyanopiperidines to confirm target engagement (NMR) and quantify exposure (IDMS).

Workflow Step1 Synthesize Labeled Cyanopiperidine (13C or 15N) Step2 Incubate with Target Protease (e.g., UCHL1 or Cathepsin) Step1->Step2 Split Analysis Modality Step2->Split NMR NMR Spectroscopy (13C or 15N HSQC) Split->NMR MS LC-MS/MS (IDMS) Metabolic Tracking Split->MS Val1 Confirm Thioimidate Adduct & H-Bonding NMR->Val1 Val2 Quantify PK/PD (Zero-Background) MS->Val2

Self-validating workflow for analyzing isotopically labeled cyanopiperidine inhibitors.

Protocol 1: NMR Validation of Thioimidate Adduct Formation

Purpose: To unequivocally prove that the cyanopiperidine warhead forms a covalent bond with the catalytic cysteine.

  • Sample Preparation: Prepare a 0.5 mM solution of the target protease (e.g., Cathepsin K) in a phosphate buffer (pH 6.5) containing 10% D 2​ O. Causality: D 2​ O is required for the NMR spectrometer's deuterium lock, while maintaining 90% H 2​ O ensures that exchangeable protons (like the newly formed thioimidate N-H) remain visible.

  • Ligand Titration: Add the 13 C-labeled cyanopiperidine inhibitor at a 1.2x molar excess. Incubate for 2 hours at 25°C to ensure complete reaction.

  • Data Acquisition: Acquire a 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) spectrum. Causality: 2D NMR filters out the massive background of the unlabeled protein, showing only protons directly attached to the 13 C-labeled cyano carbon.

  • Interpretation: Monitor the chemical shift. A free nitrile carbon typically resonates around 115–120 ppm. Upon covalent binding to the cysteine thiolate, the resulting thioimidate carbon will shift dramatically downfield to approximately 160–175 ppm[3]. This shift self-validates the covalent mechanism.

Protocol 2: IDMS Pharmacokinetic Profiling

Purpose: To quantify the concentration of the cyanopiperidine drug in plasma with zero-background interference.

  • Matrix Spiking: Spike a known concentration of 15 N-labeled cyanopiperidine (Internal Standard, IS) into the raw plasma sample containing the unknown concentration of the unlabeled drug. Causality: Spiking before extraction ensures that any drug lost during sample cleanup (e.g., protein precipitation) happens equally to both the drug and the IS, allowing for perfect mathematical correction.

  • Extraction & LC-MS/MS: Perform solid-phase extraction (SPE) followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Transition Monitoring: Monitor the specific fragmentation transitions for both the unlabeled drug (e.g., m/z 300 150) and the 15 N-labeled IS (e.g., m/z 301 151). Causality: Because 15 N has a natural abundance of only 0.37%[], the background noise in the m/z 301 channel will be virtually zero, providing a superior signal-to-noise ratio compared to a 13 C-labeled standard.

  • Quantification: Calculate the area ratio of the unlabeled peak to the labeled peak. Compare this ratio against a standard curve to determine the absolute concentration of the drug in the plasma.

Conclusion

For structural biologists and medicinal chemists seeking to prove the mechanism of action of a new covalent inhibitor, 13 C-labeled cyanopiperidine is the gold standard due to its direct observation of the C-S bond formation. However, as the drug progresses into preclinical pharmacokinetic profiling, 15 N-labeled cyanopiperidine becomes the superior investment. Its ultra-low natural background provides the extreme sensitivity required for Isotope Dilution Mass Spectrometry (IDMS), ensuring accurate quantification in complex biological matrices.

Sources

Safety Operating Guide

2-Cyanopiperidine-13C proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Protocol: Handling and Disposal of 2-Cyanopiperidine-13C

As a Senior Application Scientist, I recognize that managing isotopically labeled compounds like 2-Cyanopiperidine-13C requires a rigorous, self-validating system of safety protocols. In drug development and mechanistic studies, 13C-labeled compounds are invaluable for NMR spectroscopy and mass spectrometry. However, the operational lifecycle of these chemicals does not end at the bench; proper disposal is a critical component of laboratory safety and regulatory compliance.

This guide provides the authoritative, step-by-step logistical framework for the safe handling, segregation, and disposal of 2-Cyanopiperidine-13C waste streams in a professional laboratory setting.

Chemical Profile and Causality of Hazards

Before executing any disposal protocol, it is essential to understand the intrinsic properties of the waste. 2-Cyanopiperidine-13C features two reactive functional groups: a secondary aliphatic amine and a nitrile group.

  • Isotopic Nature (13C): Carbon-13 is a stable isotope. Unlike Carbon-14 (14C), it emits no ionizing radiation. Therefore, 2-Cyanopiperidine-13C waste must not be routed through radioactive waste streams. It is treated strictly as hazardous chemical waste.

  • Toxicity & Reactivity: According to standardized safety data, piperidine derivatives with nitrile groups present acute oral toxicity (Harmful if swallowed) and are known skin sensitizers [1].

  • Causality in Waste Segregation: The amine group is basic, while the nitrile group can undergo hydrolysis in the presence of strong acids or bases, generating heat and potentially evolving ammonia gas or other volatile byproducts. Mixing this waste with incompatible chemicals (like concentrated acids or strong oxidizers) in a sealed waste carboy can lead to rapid pressurization and catastrophic container failure.

Operational Workflow for Waste Management

The following diagram illustrates the self-validating logical workflow for processing 2-Cyanopiperidine-13C waste, ensuring zero-point failures between the benchtop and Environmental Health and Safety (EHS) transfer.

WasteWorkflow Gen Waste Generation (2-Cyanopiperidine-13C) Seg Chemical Segregation (Isolate from Acids/Oxidizers) Gen->Seg Cont Primary Containment (HDPE or Glass, <80% Fill) Seg->Cont Label RCRA-Compliant Labeling (Toxic/Organic Waste) Cont->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS Transfer & Licensed Incineration SAA->EHS

Standardized lifecycle of 2-Cyanopiperidine-13C waste from benchtop generation to EHS incineration.

Step-by-Step Disposal Methodology

In professional laboratories, in-situ chemical destruction (e.g., attempting to chemically neutralize the nitrile group at the bench) is strictly prohibited due to the risk of generating highly toxic intermediate gases. The standard is secure containment and EHS-managed incineration.

Step 1: Waste Stream Segregation

  • Action: Designate a specific waste stream for "Non-Halogenated Organic Waste" (unless the compound is dissolved in a halogenated solvent like Chloroform-d or DCM, in which case it becomes "Halogenated Organic Waste").

  • Validation: Verify that the waste container contains no strong acids (e.g., HCl, H2SO4), strong bases, or oxidizing agents (e.g., peroxides, nitric acid).

Step 2: Primary Containment

  • Action: Transfer the chemical waste into a High-Density Polyethylene (HDPE) or glass waste carboy that is chemically compatible with organic amines and nitriles.

  • Validation: Ensure the container is structurally sound. Fill the container to a maximum of 80% capacity . The remaining 20% headspace is a critical safety margin to accommodate potential vapor expansion due to ambient temperature fluctuations.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Validation: The label must explicitly state "2-Cyanopiperidine-13C" (no abbreviations or chemical formulas). Check the boxes for Toxic and Irritant . If dissolved in a flammable solvent, also check Flammable [2].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA at or near the point of generation, under continuous fume hood ventilation if possible.

  • Validation: The primary container must sit inside a secondary containment bin capable of holding 110% of the primary container's volume. The container must remain tightly capped at all times unless actively receiving waste.

Step 5: EHS Transfer

  • Action: Once the container reaches the 80% fill line, or the regulatory time limit for SAA storage (typically 90 days to 1 year depending on institutional generator status) is reached, submit a pickup request to your institutional EHS department.

  • Validation: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration equipped with NOx scrubbers to safely break down the nitrogen-containing compounds [2].

Waste Stream Compatibility Matrix

To prevent hazardous cross-reactions in the waste carboy, adhere to the following compatibility matrix when disposing of 2-Cyanopiperidine-13C mixtures.

Chemical ClassCompatibility with 2-Cyanopiperidine-13CRationale / Causality
Standard Organic Solvents (e.g., MeOH, EtOAc, Hexanes)Highly Compatible Stable mixture; standard non-halogenated organic waste stream.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Stable, but forces the entire mixture into the more expensive "Halogenated Waste" stream for disposal.
Strong Acids (e.g., HCl, H2SO4)Incompatible Risk of exothermic acid-base neutralization with the amine; potential for nitrile hydrolysis.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Highly Incompatible High risk of violent exothermic oxidation and potential fire/explosion hazard.

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generator Regulatory Summary. Retrieved from[Link]

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